SGC-iMLLT
Description
Propriétés
Formule moléculaire |
C22H24N6O |
|---|---|
Poids moléculaire |
388.48 |
Nom IUPAC |
(S)-1-Methyl-N-(2-((2-methylpyrrolidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |
Clé InChI |
QGNDVASWIHEXCL-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C4NC(CN5[C@@H](C)CCC5)=NC4=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SGC-iMLLT; SGC iMLLT; SGCiMLLT |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SGC-iMLLT
For Researchers, Scientists, and Drug Development Professionals
Core Summary
SGC-iMLLT is a pioneering chemical probe and a potent, selective inhibitor of the YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9).[1][2][3] Its mechanism of action centers on the competitive inhibition of the MLLT1/3 YEATS domain's interaction with acetylated and crotonylated histone tails, crucial for transcriptional regulation.[2] This disruption of a key epigenetic reader function leads to downstream effects on gene expression, including the downregulation of oncogenes such as MYC and DDN, making this compound a valuable tool for investigating the biological roles of MLLT1/3 and a potential starting point for therapeutic development, particularly in the context of leukemia.[2][4]
Mechanism of Action
This compound functions by directly binding to the YEATS domain of MLLT1 and MLLT3, which are critical components of the super elongation complex (SEC).[1][5][6] The YEATS domain is responsible for recognizing and binding to acylated lysine residues on histone tails, an essential step in the recruitment of the transcriptional machinery to specific gene loci.[5] By occupying this binding pocket, this compound competitively inhibits the interaction between MLLT1/3 and acetylated or crotonylated histones.[2] This prevents the proper localization and function of the SEC, leading to a disruption in transcriptional elongation and subsequent alteration of gene expression.[1][6] Notably, in certain leukemias, MLL fusion proteins aberrantly recruit complexes containing MLLT1/3 and the histone methyltransferase DOT1L, leading to the upregulation of pro-leukemogenic genes like HOXA9 and MEIS1.[5][7] By inhibiting MLLT1/3, this compound can disrupt this oncogenic transcriptional program.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of this compound action, from target engagement to downstream effects on gene expression.
The experimental workflow to characterize this compound involves a series of in vitro and cellular assays to determine its binding affinity, target engagement, and functional effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and cellular activity.
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay | Parameter | Value (µM) | Reference |
| MLLT1 YEATS Domain | AlphaScreen | IC50 | 0.26 | [8] |
| MLLT1 YEATS Domain | ITC | Kd | 0.129 | [2][8] |
| MLLT3 YEATS Domain | ITC | Kd | 0.077 | [2][8] |
| YEATS2 | AlphaScreen | IC50 | >10 | [2] |
| YEATS4 | AlphaScreen | IC50 | >10 | [2] |
Table 2: Cellular Activity of this compound
| Target | Cell Line | Assay | Parameter | Value (µM) | Reference |
| MLLT3 | HEK293 | NanoBRET | IC50 | 0.4 | [2] |
| MLLT3 | MV-4-11 | Reporter Assay | IC50 | 0.4 | [4] |
Detailed Experimental Protocols
AlphaScreen Assay for MLLT1/3-Histone Interaction
This assay is used to measure the ability of this compound to inhibit the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide in a high-throughput format.
-
Materials:
-
His-tagged MLLT1 or MLLT3 YEATS domain protein.
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac).
-
AlphaScreen Nickel Chelate Donor Beads (PerkinElmer).
-
AlphaScreen Streptavidin Acceptor Beads (PerkinElmer).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound compound series.
-
384-well ProxiPlate (PerkinElmer).
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution.
-
Add 2.5 µL of a solution containing His-tagged MLLT1/3 protein (final concentration ~25 nM).
-
Add 2.5 µL of a solution containing the biotinylated histone peptide (final concentration ~25 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of a mixture of AlphaScreen Donor and Acceptor beads (final concentration 10 µg/mL each) prepared in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PHERAstar).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to the MLLT1/3 YEATS domain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Materials:
-
Purified MLLT1 or MLLT3 YEATS domain protein (typically 20-50 µM) in ITC buffer.
-
This compound (typically 200-500 µM) dissolved in matched ITC buffer.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
-
Procedure:
-
Thoroughly degas both the protein and compound solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform an initial injection of ~0.4 µL, followed by a series of 18-20 injections of ~2 µL each, with sufficient time between injections for the signal to return to baseline.
-
Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the engagement of this compound with MLLT3 in live cells by monitoring the disruption of bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged MLLT3 and a fluorescently labeled histone H3.3.
-
Materials:
-
HEK293 cells.
-
Plasmids encoding N-terminal NanoLuc-MLLT3 and C-terminal HaloTag-Histone H3.3.
-
FuGENE HD Transfection Reagent.
-
HaloTag NanoBRET 618 Ligand.
-
Nano-Glo Live Cell Substrate.
-
This compound compound series.
-
White, tissue culture-treated 96-well plates.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-MLLT3 and HaloTag-H3.3 plasmids.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with a dilution series of this compound and incubate for a specified time (e.g., 4 hours).
-
Add the HaloTag NanoBRET 618 Ligand and incubate.
-
Add the Nano-Glo Live Cell Substrate.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Calculate the NanoBRET ratio and plot against the compound concentration to determine the IC50.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of GFP-tagged MLLT1 or MLLT3 in the nucleus of live cells and how this is affected by this compound, providing evidence of target engagement.
-
Materials:
-
U2OS cells.
-
Plasmid encoding GFP-tagged MLLT1 or MLLT3.
-
Confocal microscope with a high-power laser for photobleaching.
-
This compound.
-
-
Procedure:
-
Transfect U2OS cells with the GFP-MLLT1/3 plasmid.
-
Treat the cells with this compound or vehicle control.
-
Identify a cell expressing the GFP-fusion protein in the nucleus.
-
Acquire a few pre-bleach images of a region of interest (ROI) in the nucleus.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-MLLT1/3 molecules diffuse into the bleached area.
-
Measure the fluorescence intensity in the ROI over time and normalize the data to determine the mobile fraction and the half-time of recovery (t½). A change in these parameters upon this compound treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to confirm target engagement in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding.
-
Materials:
-
MV-4-11 leukemia cells.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibodies specific for MLLT1.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Treat MV-4-11 cells with this compound or vehicle control.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MLLT1 in the supernatant by Western blotting.
-
A shift in the melting curve of MLLT1 in the presence of this compound indicates target engagement.
-
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in the mRNA expression levels of downstream target genes, such as MYC and DDN, following treatment with this compound.
-
Materials:
-
MV-4-11 cells.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for MYC, DDN, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat MV-4-11 cells with this compound or vehicle control for a specified time (e.g., 72 hours).[2]
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. thesgc.org [thesgc.org]
- 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
SGC-iMLLT: A Chemical Probe for Interrogating MLLT1 and MLLT3 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is an epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. Two human YEATS domain-containing proteins, MLLT1 (ENL) and MLLT3 (AF9), have emerged as compelling targets in oncology.[1] Both are components of powerful transcriptional elongation complexes, such as the Super Elongation Complex (SEC), and their dysregulation is strongly associated with the onset and progression of various cancers, particularly acute myeloid leukemia (AML).
To facilitate the study of MLLT1 and MLLT3 biology and to explore their therapeutic potential, a potent, selective, and cell-permeable chemical probe, SGC-iMLLT, was developed.[1][2][3][4] This guide provides a comprehensive overview of this compound, including its biochemical and cellular characteristics, detailed experimental protocols for its use, and its role in understanding MLLT1/3-associated biology.
Data Presentation: Quantitative Profile of this compound
This compound (also referred to as compound 92 in the primary literature) is a first-in-class chemical probe that competitively inhibits the interaction between the MLLT1/3 YEATS domains and acetylated histones.[5][6] Its activity has been thoroughly characterized using a variety of biochemical and cellular assays. A less active enantiomer, this compound-N (compound 91), serves as a valuable negative control for in-cell experiments.
Table 1: Biochemical Activity of this compound and Negative Control
| Compound | Target | Assay | Parameter | Value (µM) | Reference |
| This compound | MLLT1 YD | AlphaScreen | IC₅₀ | 0.26 | [5][6] |
| MLLT1 YD | ITC | Kd | 0.129 | [5] | |
| MLLT3 YD | ITC | Kd | 0.077 | [5] | |
| This compound-N | MLLT1 YD | ITC | Kd | > 25 | |
| MLLT3 YD | ITC | Kd | 0.54 |
YD: YEATS Domain; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity and Selectivity of this compound
| Target/Assay | Parameter | This compound Value (µM) | This compound-N Value (µM) | Reference |
| Cellular Target Engagement | ||||
| MLLT3-H3.3 Interaction (HEK293) | NanoBRET IC₅₀ | 0.4 | 5.8 | |
| MLLT1 Thermal Stabilization (MV4;11) | CETSA | Stabilizes | Diminished Activity | |
| Selectivity | ||||
| YEATS2 YD | AlphaScreen IC₅₀ | > 10 | Not Reported | [7] |
| YEATS4 YD | AlphaScreen IC₅₀ | > 10 | Not Reported | [7] |
| Bromodomains (48 tested) | Thermal Shift Assay | No Activity @ 50 µM | Not Reported | [7] |
| BRD4(1), CBP, TAF1, CECR2, FALZ | AlphaScreen | No Inhibition @ 10 µM | Not Reported | [7] |
NanoBRET: Nanobody Bioluminescence Resonance Energy Transfer; CETSA: Cellular Thermal Shift Assay.
Signaling Pathways and Experimental Workflows
MLLT1/3 in Transcriptional Regulation
MLLT1 and MLLT3 are key components of transcriptional regulatory complexes. They recognize acetylated histones (H3Kac) via their YEATS domains, which facilitates the recruitment of machinery, such as the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L, to chromatin. This action promotes transcriptional elongation and is critical for the expression of key oncogenes like MYC. This compound acts by competitively binding to the YEATS domain, thereby displacing MLLT1/3 from chromatin and inhibiting downstream transcriptional activity.
Caption: MLLT1/3 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for this compound Characterization
The discovery and validation of this compound followed a rigorous workflow, beginning with a high-throughput biochemical screen and progressing through detailed biophysical and cellular characterization to confirm potency, selectivity, and target engagement.
Caption: Experimental workflow for the discovery and validation of this compound.
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the characterization of this compound. These are representative protocols and may require optimization based on specific cell lines and laboratory conditions.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Inhibition
This assay measures the ability of this compound to disrupt the interaction between a purified YEATS domain and a biotinylated histone peptide.
Materials:
-
Purified His-tagged MLLT1 or MLLT3 YEATS domain
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
-
This compound and control compounds in DMSO
-
384-well white opaque microplates (e.g., ProxiPlate)
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the His-tagged YEATS domain protein and the biotinylated histone peptide to the wells of the microplate. Final concentrations typically range from 25 to 200 nM and should be optimized based on EC₉₀ values from titration experiments.
-
Add the diluted compounds to the wells. Include DMSO-only wells as a no-inhibition control.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, prepare a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads in Assay Buffer (typically 10-20 µg/mL each).
-
Add the bead mixture to all wells.
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
NanoBRET Assay for Cellular Target Engagement
This assay quantifies the displacement of MLLT1/3 from histone H3.3 in living cells by this compound.
Materials:
-
HEK293 cells
-
Expression vector for MLLT1 or MLLT3 fused to NanoLuc® luciferase (N-terminal tag)
-
Expression vector for Histone H3.3 fused to HaloTag® (C-terminal tag)
-
FuGENE HD transfection reagent or similar
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
White, tissue-culture treated 96-well plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc-MLLT1/3 and HaloTag-H3.3 plasmids. A 1:10 ratio (NanoLuc® to HaloTag® plasmid) is often a good starting point to optimize the signal.
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells into the 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control. Add the compounds to the cells and incubate for the desired time (e.g., 4-24 hours) at 37°C, 5% CO₂.
-
Ligand and Substrate Addition: Prepare a 20X stock of the HaloTag® 618 Ligand. Dilute it to the final desired concentration (e.g., 100 nM) in Opti-MEM and add to the cells. Incubate for at least 2 hours.
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in the supplied buffer according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Detection: Read the plate within 10 minutes on a luminometer equipped with two filters: one for donor emission (460 nm) and one for acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The data is often presented as milliBRET units (mBU), which is the BRET ratio multiplied by 1000. Determine IC₅₀ values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
MV4;11 cells or other relevant cell line
-
This compound and DMSO control
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western blotting
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath) or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize samples, and analyze the levels of soluble MLLT1 by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble MLLT1 as a function of temperature. A rightward shift in the melting curve for this compound-treated samples compared to the DMSO control indicates thermal stabilization and target engagement.
Western Blotting for MLLT1
This protocol is for detecting the soluble MLLT1 protein from CETSA samples.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-MLLT1/ENL antibody (e.g., Cell Signaling Technology #14893)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
SDS-PAGE: Load equal amounts of protein from the CETSA supernatants onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MLLT1 antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze the band intensities using image analysis software.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the YEATS domains of MLLT1 and MLLT3.[2][3][4] Its demonstrated biochemical and cellular activity, combined with the availability of a matched negative control, makes it an invaluable tool for dissecting the biological functions of MLLT1 and MLLT3. The detailed protocols provided in this guide are intended to enable researchers to confidently employ this compound in their studies to further understand the roles of these epigenetic readers in health and disease, and to explore the therapeutic potential of their inhibition.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. promega.com [promega.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
The Role of SGC-iMLLT in Disrupting MLLT1/3-Histone Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SGC-iMLLT, a first-in-class chemical probe and a potent, selective inhibitor of the interaction between the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) and acetylated histone tails. MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation. By binding to acetylated histones, MLLT1/3 tether the SEC to chromatin, promoting the expression of target genes, including several oncogenes. The dysregulation of this process is implicated in various cancers, particularly acute myeloid leukemia (AML). This compound serves as a vital tool for elucidating the biological functions of MLLT1/3 and exploring the therapeutic potential of inhibiting their activity. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The MLLT1/3-Histone Axis in Transcriptional Regulation
MLLT1 and MLLT3 are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their YEATS domains.[1][2] This interaction is a crucial step in the recruitment of the Super Elongation Complex (SEC) to chromatin. The SEC, a multi-protein complex that includes the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, facilitating its release from promoter-proximal pausing and promoting productive transcriptional elongation.[3][4] This process is vital for the expression of a host of genes, including the proto-oncogene MYC.[1] In certain cancers, such as MLL-rearranged leukemias, the aberrant activity of MLLT1/3-containing complexes leads to the sustained expression of oncogenic gene programs.[5][6]
This compound was developed as a potent and selective small molecule inhibitor that directly competes with acetylated histones for binding to the YEATS domains of MLLT1 and MLLT3.[1][2] Its high affinity and selectivity make it an invaluable chemical probe for studying the roles of MLLT1/3 in normal physiology and disease.
Mechanism of Action of this compound
This compound functions by occupying the acetyl-lysine binding pocket within the YEATS domains of MLLT1 and MLLT3. This direct, competitive inhibition prevents the recognition of acetylated histone tails by MLLT1/3, thereby disrupting the tethering of the Super Elongation Complex to chromatin. Consequently, the transcriptional elongation of MLLT1/3-dependent genes is suppressed.
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Target | Assay | Parameter | Value (µM) | Reference |
| MLLT1 (ENL) | AlphaScreen | IC50 | 0.26 | [7] |
| MLLT1 (ENL) | Isothermal Titration Calorimetry (ITC) | Kd | 0.129 | [7] |
| MLLT3 (AF9) | Isothermal Titration Calorimetry (ITC) | Kd | 0.077 | [7] |
| YEATS2 | AlphaScreen | IC50 | > 10 | [8] |
| YEATS4 (GAS41) | AlphaScreen | IC50 | > 10 | [8] |
Table 2: Cellular Target Engagement and Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| MV4;11 | NanoBRET (MLLT3-H3.3) | IC50 | 0.4 | [8] |
| MV4;11 | Cellular Thermal Shift Assay (CETSA) | - | Thermal Stabilization | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This assay measures the ability of a test compound to disrupt the interaction between two binding partners. One partner is conjugated to a "Donor" bead and the other to an "Acceptor" bead. When in close proximity, excitation of the Donor bead results in the transfer of a singlet oxygen molecule to the Acceptor bead, which then emits light. A compound that inhibits the interaction will decrease the light signal.
Protocol:
-
Reagents:
-
His-tagged MLLT1 or MLLT3 YEATS domain protein.
-
Biotinylated histone H3 peptide containing an acetylated lysine.
-
AlphaScreen™ Glutathione Donor beads.
-
Streptavidin-coated Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound and control compounds serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of the His-tagged MLLT1/3 protein and 5 µL of the biotinylated histone peptide to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or control compound.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of a mixture of Glutathione Donor and Streptavidin Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
BROMOscan™
Principle: BROMOscan is a competitive binding assay used to determine the selectivity of a compound against a panel of bromodomains and other reader domains. The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged protein. The amount of protein bound to the solid support is quantified by qPCR of the attached DNA tag.
Protocol:
-
Assay Principle:
-
A DNA-tagged YEATS domain protein is incubated with a test compound.
-
The mixture is added to a well containing an immobilized ligand that binds to the YEATS domain.
-
If the compound binds to the YEATS domain, it will prevent the protein from binding to the immobilized ligand.
-
The amount of bound protein is quantified by qPCR.
-
-
Procedure (as performed by a service provider like Eurofins Discovery):
-
Submit this compound for screening against the desired panel of bromodomains and other reader domains.
-
The service provider performs the competitive binding assay at a single concentration for initial screening or at multiple concentrations for Kd determination.
-
-
Data Analysis:
-
Results are typically provided as percent of control or as dissociation constants (Kd).
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with a compound, heated to a specific temperature, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting.
Protocol:
-
Reagents:
-
Cell line of interest (e.g., MV4;11).
-
This compound and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for the target protein (MLLT1 or MLLT3) and a loading control.
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble MLLT1/3 by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates target engagement.
-
Visualizing the Workflow and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for this compound characterization and the MLLT1/3 signaling pathway.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the YEATS domains of MLLT1 and MLLT3. By competitively inhibiting the interaction of these proteins with acetylated histones, this compound provides a powerful tool to dissect the role of the MLLT1/3-histone axis in gene regulation and disease. The data and protocols presented in this guide are intended to facilitate further research into the biology of MLLT1/3 and the development of novel therapeutic strategies targeting this critical pathway in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The Expression and Roles of the Super Elongation Complex in Mouse Cochlear Lgr5+ Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of transcriptional regulation by MLL and its disruption in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
SGC-iMLLT: A Technical Guide to Understanding its Function in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Inhibition of Epigenetic "Reader" Domains
SGC-iMLLT is a potent and selective chemical probe designed to investigate the cellular functions of the homologous proteins MLLT1 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 1), also known as ENL or YEATS1, and MLLT3 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 3), also known as AF9 or YEATS3.[1][2] It is not a naturally occurring cellular component but a synthetic small molecule that acts as an inhibitor.[1][2]
The core function of this compound revolves around its ability to competitively block the YEATS domain of MLLT1 and MLLT3.[1][2] The YEATS domain is a specialized protein module that functions as an epigenetic "reader," specifically recognizing and binding to acetylated and crotonylated lysine residues on histone tails.[3][4] This interaction is a crucial step in recruiting transcriptional machinery to specific gene loci. By occupying the binding pocket of the YEATS domain, this compound prevents MLLT1 and MLLT3 from engaging with chromatin, thereby disrupting their ability to regulate gene expression.[1]
Impact on Cellular Pathways: Disrupting Transcriptional Elongation
MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC) , a multi-protein assembly essential for productive transcriptional elongation.[3][5][6] The SEC facilitates the activity of RNA Polymerase II (Pol II), allowing it to overcome pausing and efficiently transcribe target genes, including many proto-oncogenes such as MYC and HOXA9.[1][6]
The recruitment of the SEC to chromatin is mediated, in part, by the interaction of the MLLT1/MLLT3 YEATS domain with acetylated histones. Once recruited, the SEC, through its kinase subunit CDK9 (part of the P-TEFb complex), phosphorylates the C-terminal domain of Pol II, stimulating its processivity.
This compound's inhibition of the MLLT1/MLLT3-histone interaction prevents the stable association of the SEC with chromatin at target gene promoters and enhancers.[1] This leads to a reduction in Pol II elongation and subsequent downregulation of genes critical for cell proliferation and survival, particularly in cancer cells that are dependent on these pathways.[1]
Beyond the SEC, MLLT1 and MLLT3 are also known to be components of other regulatory complexes, such as the DOT1L complex (DOT1L-com), which is responsible for H3K79 methylation, another histone mark associated with active transcription.[2][7] The disruption of MLLT1/3 function by this compound can therefore have pleiotropic effects on the epigenetic landscape and transcriptional programs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | MLLT1 YEATS Domain | 2.1 µM (initial hit) | AlphaScreen | [8] |
| MLLT1/3-Histone Interaction | 0.26 µM | Not Specified | [9] | |
| MLLT3-H3.3 Interaction | 0.4 µM | NanoBRET | [8] | |
| MLLT1 | 0.15 µM | AlphaScreen | [10] | |
| MLLT3 | 0.254 µM | AlphaScreen | [10] | |
| Kd | MLLT1 YEATS Domain | 129 nM | Not Specified | [9][11] |
| MLLT3 YEATS Domain | 77 nM | Not Specified | [9][11] | |
| Selectivity | YEATS2 / YEATS4 | >10 µM | IC50 | [11] |
| Bromodomains (panel of 48) | No significant inhibition at 50 µM | Not Specified | [11] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of MLLT1/3 in Transcriptional Elongation
Caption: MLLT1/3-mediated recruitment of the SEC to acetylated chromatin and its inhibition by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for determining this compound target engagement using CETSA.
Detailed Methodologies for Key Experiments
The characterization of this compound relies on a suite of biophysical and cellular assays to determine its binding affinity, selectivity, and cellular target engagement. Below are detailed protocols for the key experiments cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition
-
Principle: This assay measures the ability of this compound to disrupt the interaction between the MLLT1/3 YEATS domain and a biotinylated histone peptide. Donor beads coated with streptavidin bind the histone peptide, and acceptor beads coated with nickel chelate bind a His-tagged YEATS domain. When in proximity, a singlet oxygen transfer from the donor to the acceptor bead generates a light signal.
-
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Reconstitute His-tagged MLLT1 or MLLT3 YEATS domain protein and biotinylated H3K27ac peptide in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the this compound dilution or DMSO vehicle to each well.
-
Add 2.5 µL of the His-tagged YEATS domain protein (final concentration typically 25-200 nM).
-
Add 2.5 µL of the biotinylated histone peptide (final concentration typically 25-200 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of a mixture of streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.
-
Incubate for 1-2 hours in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) for Cellular Target Engagement
-
Principle: This assay quantifies the interaction between MLLT1/3 and histone H3.3 in living cells. MLLT3 is fused to NanoLuc® luciferase (the donor), and histone H3.3 is fused to HaloTag®, which is labeled with a fluorescent ligand (the acceptor). This compound competes with the intracellular interaction, reducing the BRET signal.
-
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding MLLT3-NanoLuc® and HaloTag®-H3.3.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the this compound dilutions to the cells and incubate for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate within 10 minutes using a plate reader equipped with 460 nm (donor) and >610 nm (acceptor) filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the this compound concentration to determine the IC50 for target engagement.
-
-
CETSA (Cellular Thermal Shift Assay) for Target Engagement
-
Principle: This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. The binding of this compound stabilizes the MLLT1/3 protein, increasing its melting temperature.
-
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., MV-4-11 leukemia cells) to 70-80% confluency.
-
Treat the cells with this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MLLT1 or MLLT3 at each temperature point by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the curve for this compound-treated cells indicates target engagement.
-
-
References
- 1. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Intrinsically Disordered Proteins MLLT3 (AF9) and MLLT1 (ENL) - Multimodal Transcriptional Switches With Roles in Normal Hematopoiesis, MLL Fusion Leukemia, and Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MLLT1 - Wiki-MPM [severus.dbmi.pitt.edu]
- 6. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone H3 Lysine 79 Methyltransferase Dot1 Is Required for Immortalization by MLL Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 11. MLL-AF9 regulates transcriptional initiation in mixed lineage leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SGC-iMLLT: A Technical Guide for Epigenetic Research
A comprehensive overview of the first-in-class chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), detailing its discovery, mechanism of action, and application in targeting epigenetic pathways in cancer.
Introduction
The field of epigenetics has unveiled a complex layer of gene regulation beyond the DNA sequence itself, with profound implications for human health and disease. Among the key players in this regulatory landscape are "reader" proteins, which recognize and bind to post-translational modifications on histone proteins, thereby influencing chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is a recently identified reader of histone acetylation and crotonylation, and its dysregulation has been increasingly linked to the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[1][2]
The proteins MLLT1 (ENL) and MLLT3 (AF9) are two highly homologous YEATS domain-containing proteins that have emerged as critical players in leukemia.[3] They are frequently involved in chromosomal translocations with the mixed-lineage leukemia (MLL) gene, leading to the formation of potent oncogenic fusion proteins.[3][4] Furthermore, the wild-type forms of ENL and AF9 play crucial roles in transcriptional regulation, often as components of the super elongation complex (SEC), which is essential for the expression of key oncogenes like MYC and HOX genes.[5][6][7]
The critical role of the ENL/AF9 YEATS domain in leukemia has made it an attractive therapeutic target. This has spurred the development of small molecule inhibitors to disrupt its function. SGC-iMLLT is a pioneering, potent, and selective chemical probe for the YEATS domains of MLLT1 and MLLT3.[1][2] This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing this tool in epigenetic research.
Discovery and Development Workflow
The journey to identify and validate this compound as a chemical probe involved a systematic, multi-step process, beginning with a high-throughput screen and culminating in detailed cellular characterization.
Quantitative Data Summary
This compound has been extensively characterized through a battery of biochemical and cellular assays to determine its potency, selectivity, and cellular efficacy. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Biochemical Activity of this compound
| Target Domain | Assay Type | IC50 (µM) | Kd (µM) | Reference(s) |
| MLLT1 (ENL) YEATS | AlphaScreen | 0.26 | - | [8] |
| MLLT1 (ENL) YEATS | ITC | - | 0.129 | [8] |
| MLLT3 (AF9) YEATS | ITC | - | 0.077 | [8] |
| YEATS2 | AlphaScreen | >10 | - | [9] |
| YEATS4 | AlphaScreen | >10 | - | [9] |
Table 2: Cellular Activity and Target Engagement of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference(s) |
| HEK293 | NanoBRET (MLLT3) | IC50 | 0.4 | [10] |
| MV4-11 | Antiproliferation | IC50 (72h) | Not explicitly stated |
Table 3: Selectivity Profile of this compound
| Protein Family | Number Tested | Assay Type | Concentration Tested (µM) | Activity | Reference(s) |
| Bromodomains | 48 | Thermal Shift Assay | 50 | No significant activity | [9] |
| Bromodomains (BRD4, CBP, TAF1, CECR2, FALZ) | 5 | AlphaScreen | 10 | No inhibition | [9] |
Signaling Pathway
MLLT1 (ENL) and MLLT3 (AF9) are key components of the super elongation complex (SEC), which plays a critical role in regulating transcriptional elongation. The YEATS domain of ENL/AF9 recognizes acetylated histones (H3K9ac, H3K27ac), tethering the SEC to chromatin at active gene promoters and enhancers. The SEC, which includes the kinase P-TEFb (composed of CDK9 and Cyclin T1), then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to its release from promoter-proximal pausing and the initiation of productive transcriptional elongation. This process is crucial for the expression of many genes, including proto-oncogenes that are frequently dysregulated in cancer. This compound acts by competitively inhibiting the binding of the ENL/AF9 YEATS domain to acetylated histones, thereby preventing the recruitment of the SEC to chromatin and suppressing the transcription of target genes.
Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency
Principle: This assay measures the ability of a compound to disrupt the interaction between the YEATS domain and a biotinylated histone peptide. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with an antibody that recognizes a tag on the YEATS domain protein. When the protein and peptide interact, the beads are brought into close proximity, generating a luminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Reconstitute biotinylated histone H3 peptide (e.g., H3K9ac) and His-tagged MLLT1/MLLT3 YEATS domain protein in assay buffer to desired concentrations.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the this compound dilution to each well.
-
Add 2.5 µL of the His-tagged YEATS domain protein solution.
-
Add 2.5 µL of the biotinylated histone peptide solution.
-
Incubate at room temperature for 30 minutes.
-
Add 2.5 µL of a pre-mixed solution of streptavidin-coated donor beads and anti-His antibody-coated acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no protein or peptide) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a label-free, solution-based format.
Methodology:
-
Sample Preparation:
-
Dialyze the purified MLLT1/MLLT3 YEATS domain protein and this compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and compound solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections of the this compound solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
NanoBRET™ Target Engagement Assay
Principle: This cellular assay measures the binding of a compound to its target protein in live cells. The target protein (e.g., MLLT3) is fused to NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc-fused target, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with plasmids encoding the NanoLuc-MLLT3 fusion protein and a HaloTag®-Histone H3.3 fusion protein.
-
-
Assay Procedure (96-well plate format):
-
Seed the transfected cells into a white-walled 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Add the NanoBRET™ tracer and the HaloTag® ligand to the cells.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to controls.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP) for Chromatin Binding
Principle: FRAP is used to measure the dynamics of fluorescently tagged proteins in live cells. A specific region of interest in the cell is photobleached with a high-intensity laser, and the recovery of fluorescence in that region due to the movement of unbleached molecules is monitored over time. This technique can be used to assess the effect of a compound on the chromatin binding of a protein. A compound that displaces a protein from chromatin will result in a faster fluorescence recovery.
Methodology:
-
Cell Culture and Transfection:
-
Culture U2OS cells on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a GFP-tagged MLLT1 or MLLT3.
-
-
FRAP Experiment:
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Mount the dish on a confocal microscope equipped for FRAP.
-
Acquire pre-bleach images of a selected nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and the background over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. Cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting. A stabilizing compound will result in more soluble protein at higher temperatures.
Methodology:
-
Cell Treatment and Heating:
-
Culture a relevant cell line (e.g., MV4-11) to a high density.
-
Treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble MLLT1 or MLLT3 in each sample by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against the temperature for both treated and untreated samples.
-
The shift in the melting curve indicates target stabilization by the compound.
-
Conclusion
This compound represents a significant advancement in the field of epigenetic research, providing a well-characterized and selective tool to probe the function of the MLLT1 and MLLT3 YEATS domains. Its development has paved the way for a deeper understanding of the role of these epigenetic readers in gene regulation and disease, particularly in the context of leukemia. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies, from fundamental biochemical characterization to complex cellular assays. The continued application of this compound and the development of next-generation inhibitors hold great promise for the validation of the YEATS domain as a therapeutic target and the potential for new epigenetic-based cancer therapies.
References
- 1. condensates.com [condensates.com]
- 2. Gene Expression Profiling of Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collaboration of MLLT1/ENL, Polycomb and ATM for transcription and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
SGC-iMLLT: A Technical Guide to its Primary Protein Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary protein targets of SGC-iMLLT, a first-in-class chemical probe, and its binding affinity. It is designed to offer an in-depth resource for researchers and professionals in the fields of epigenetics and drug discovery.
This compound is a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3][4] These proteins are critical readers of post-translational lysine modifications on histone tails, playing a key role in the regulation of gene transcription. Dysregulation of MLLT1 and MLLT3 has been implicated in the development and progression of various cancers, particularly acute myeloid leukemia (AML).[4][5] this compound serves as a valuable tool for investigating the biological functions of these proteins and exploring their therapeutic potential.
Primary Protein Targets and Binding Affinity
This compound exhibits high-affinity binding to the YEATS domains of both MLLT1 and MLLT3. The following tables summarize the quantitative data regarding its binding affinity and inhibitory activity.
Table 1: Binding Affinity of this compound for MLLT1 and MLLT3 YEATS Domains
| Target Protein | Binding Constant (Kd) | Assay Method |
| MLLT1 (ENL/YEATS1) | 129 nM (0.129 µM)[1][3][6][7] | Isothermal Titration Calorimetry (ITC)[7] |
| MLLT3 (AF9/YEATS3) | 77 nM (0.077 µM)[1][3][6] | Not Specified in search results |
Table 2: Inhibitory Activity of this compound
| Target/Interaction | IC50 | Assay Method |
| MLLT1/3 - Histone Interaction | 0.26 µM[1] | Not Specified in search results |
| MLLT1 YEATS Domain | 260 nM[7] | AlphaScreen[7] |
| MLLT3 - Histone H3.3 Interaction | 400 nM[3] | Reporter Assay[3] |
This compound demonstrates remarkable selectivity for MLLT1 and MLLT3 over other human YEATS domain-containing proteins, YEATS2 and YEATS4, with IC50 values greater than 10 µM for the latter.[3][7] Furthermore, it shows excellent selectivity against a broad panel of 48 bromodomains.[3][4][7]
Signaling Pathway Context
MLLT1 and MLLT3 are integral components of distinct transcriptional regulatory complexes. MLLT1 is frequently associated with the histone methyltransferase DOT1L, while MLLT3 is a key subunit of the super elongation complex (SEC).[4][5] By binding to acetylated and crotonylated lysine residues on histone tails, MLLT1 and MLLT3 recruit these complexes to specific chromatin regions, leading to the activation of target gene expression. In certain cancers, the aberrant activity of these complexes, driven by MLLT1 or MLLT3, promotes the expression of oncogenes such as MYC.[3] this compound's inhibition of the MLLT1/3 YEATS domains disrupts these interactions, thereby downregulating the expression of tumorigenic genes.
Experimental Protocols
The binding affinity and cellular target engagement of this compound have been characterized using a variety of robust experimental methodologies.
1. Isothermal Titration Calorimetry (ITC) ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
-
Principle: A solution of this compound is titrated into a sample cell containing the purified MLLT1 YEATS domain protein. The heat released or absorbed upon binding is measured directly.
-
Methodology:
-
Purified MLLT1 YEATS domain protein is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
A series of small, sequential injections of this compound into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.
-
Principle: Donor and acceptor beads are coated with molecules that can interact. When in close proximity (due to the binding of this compound's target and its binding partner), a cascade of chemical reactions is initiated by laser excitation of the donor bead, leading to a luminescent signal from the acceptor bead. This compound competes with the natural ligand, disrupting the interaction and reducing the signal.
-
Methodology:
-
Biotinylated histone peptides (the natural ligands of MLLT1/3) are bound to streptavidin-coated donor beads.
-
GST-tagged MLLT1 or MLLT3 YEATS domains are bound to anti-GST antibody-coated acceptor beads.
-
The donor and acceptor bead complexes are incubated with varying concentrations of this compound.
-
The mixture is illuminated at 680 nm, and the luminescent signal at 520-620 nm is measured.
-
The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
-
3. Cellular Thermal Shift Assay (CETSA) CETSA is used to verify target engagement in a cellular environment.[4]
-
Principle: The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins.
-
The amount of soluble MLLT1 or MLLT3 at each temperature is quantified by Western blotting or other methods.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
-
4. Fluorescence Recovery After Photobleaching (FRAP) FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells, providing evidence of target engagement.[4][5]
-
Principle: In cells expressing GFP-tagged MLLT1 or MLLT3, the binding of this compound can alter the protein's mobility within the nucleus.
-
Methodology:
-
Cells are transfected with a plasmid encoding GFP-tagged MLLT1 or MLLT3.
-
A specific region of the nucleus is photobleached using a high-intensity laser.
-
The rate of fluorescence recovery in the bleached area is monitored over time as unbleached GFP-tagged proteins move into the region.
-
Changes in the recovery kinetics in the presence of this compound can indicate an alteration of the protein's interactions and cellular localization.
-
5. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay The NanoBRET assay is a proximity-based method to quantify molecular interactions in living cells.[4][5]
-
Principle: MLLT1 or MLLT3 is fused to a NanoLuc luciferase, and a fluorescently labeled tracer that binds to the YEATS domain is added to the cells. In the absence of an inhibitor, the tracer binds to the YEATS domain, bringing the fluorophore into close proximity with the luciferase and allowing for BRET to occur. This compound competes with the tracer for binding, reducing the BRET signal.
-
Methodology:
-
Cells are engineered to express MLLT1 or MLLT3 fused to NanoLuc.
-
The cells are treated with a fluorescent tracer and varying concentrations of this compound.
-
The luciferase substrate is added, and both the luciferase and fluorophore emissions are measured.
-
The BRET ratio is calculated, and the IC50 for the displacement of the tracer by this compound is determined.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comprehensive Review of YEATS Domain Inhibitors, Featuring SGC-iMLLT
An In-depth Technical Guide for Drug Discovery Professionals
The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved epigenetic reader module that recognizes acylated lysine residues on histone tails.[1][2] This recognition is a critical event in chromatin remodeling and the regulation of gene transcription.[3] The human genome encodes four YEATS domain-containing proteins: ENL (MLLT1), AF9 (MLLT3), YEATS2, and GAS41 (YEATS4).[4][5] Dysregulation of these proteins, particularly ENL and AF9, is strongly implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL).[1][3] This has established the YEATS domain as a compelling therapeutic target for novel anti-cancer agents.
This guide provides a comprehensive overview of YEATS domain inhibitors, with a detailed focus on SGC-iMLLT, a first-in-class chemical probe for the MLLT1 and MLLT3 YEATS domains.
This compound: A Potent and Selective Chemical Probe
This compound is a potent, cell-permeable, and selective small molecule inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).[6][7][8] It was developed to disrupt the interaction between these YEATS domains and acetylated histones, thereby providing a tool to investigate the biological functions of MLLT1/3 and their potential as therapeutic targets.[8]
Quantitative Data for this compound
The inhibitory activity and binding affinity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Target | Value | Assay Method | Reference |
| IC₅₀ | MLLT1/3-Histone Interaction | 260 nM | AlphaScreen | [6][9] |
| K_d_ | MLLT1 YEATS Domain | 129 nM | Isothermal Titration Calorimetry (ITC) | [6][9][10] |
| K_d_ | MLLT3 YEATS Domain | 77 nM | Isothermal Titration Calorimetry (ITC) | [6][10] |
| Cellular IC₅₀ | MLLT3 Target Engagement | 400 nM | NanoBRET Assay | [7][10] |
| Selectivity IC₅₀ | YEATS2 / YEATS4 | >10 µM | AlphaScreen | [9][10] |
This compound demonstrates excellent selectivity for MLLT1/3 over the other human YEATS domains, YEATS2 and YEATS4.[9] Furthermore, it has been profiled against a broad panel of 48 bromodomains, another class of acetyl-lysine readers, and showed no significant inhibitory activity, highlighting its specific mode of action.[7][9][10] In cellular contexts, this compound has been shown to decrease the expression of tumorigenic genes like MYC in leukemia cell lines.[10]
Comparative Analysis of YEATS Domain Inhibitors
While this compound was a pioneering probe, other inhibitors targeting YEATS domains have since been developed, some with improved potency or selectivity for specific family members.
| Inhibitor | Primary Target(s) | IC₅₀ | Key Features | Reference |
| This compound | MLLT1, MLLT3 | 260 nM (MLLT1/3) | First-in-class MLLT1/3 chemical probe. | [6][9] |
| NVS-MLLT-1 | MLLT1, MLLT3 | 150 nM (MLLT1), 254 nM (MLLT3) | Improved cellular activity over this compound. | [11] |
| Compound 11 | ENL (MLLT1) | 51 nM (ENL), 984 nM (AF9) | Highly selective for ENL over AF9. | [5] |
| LS-1-124 | YEATS2 | Not specified | First-in-class inhibitor targeting YEATS2. | [12] |
Signaling and Mechanism of Action
YEATS domain-containing proteins like ENL and AF9 act as scaffolds in large transcriptional complexes. The YEATS domain specifically recognizes acetylated histone marks (e.g., H3K9ac), tethering these complexes to active chromatin sites.[2] This recruitment, which often involves the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L, facilitates transcriptional elongation and upregulates the expression of target genes, many of which are oncogenic.[2][13]
Inhibitors like this compound function by occupying the acetyl-lysine binding pocket of the YEATS domain, preventing its engagement with histones. This disrupts the recruitment of essential transcription machinery, leading to the downregulation of oncogenic gene expression.
Key Experimental Protocols
Characterization of YEATS domain inhibitors involves a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular mechanism of action.
AlphaScreen Competition Assay (for IC₅₀ Determination)
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between a YEATS domain and an acetylated histone peptide.
Methodology:
-
Reagent Preparation: Biotinylated histone H3 peptide (acetylated at the desired lysine) is bound to streptavidin-coated Donor beads. A tagged recombinant YEATS domain protein (e.g., GST-tagged MLLT1) is bound to Acceptor beads (e.g., anti-GST coated).
-
Reaction Setup: The YEATS domain, histone peptide, and beads are combined in a microplate well. Test compounds (inhibitors) are added in a serial dilution.
-
Incubation: The plate is incubated in the dark to allow the interaction to reach equilibrium.
-
Detection: When the Donor and Acceptor beads are brought into proximity by the protein-peptide interaction, excitation of the Donor bead at 680 nm results in the emission of singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.
-
Data Analysis: An inhibitor disrupting the interaction will decrease the signal. The IC₅₀ value is calculated by plotting the signal against the inhibitor concentration.
NanoBRET™ Cellular Target Engagement Assay (for Cellular IC₅₀)
This assay quantifies inhibitor binding to a target protein within living cells.[7][11]
Methodology:
-
Cell Line Preparation: Cells (e.g., HEK293) are co-transfected with plasmids expressing the target YEATS protein fused to NanoLuc® luciferase and a histone protein (e.g., H3.3) fused to HaloTag®.
-
Ligand Addition: A fluorescent HaloTag® ligand is added to the cells, which permeates the cells and binds to the HaloTag®-histone fusion, serving as the energy acceptor.
-
Inhibitor Treatment: The transfected cells are treated with serial dilutions of the test inhibitor (e.g., this compound).
-
Substrate Addition: A specific substrate for NanoLuc® is added, which generates luminescence (the donor signal).
-
BRET Measurement: If the NanoLuc®-YEATS protein is in close proximity (<10 nm) to the HaloTag®-histone, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor that displaces the YEATS protein from the histone will disrupt BRET. The signal is measured, and the cellular IC₅₀ is determined.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells, providing evidence of target engagement.[7][11]
Methodology:
-
Cell Preparation: Cells are transfected with a plasmid expressing the YEATS protein fused to a fluorescent protein (e.g., GFP-MLLT1).
-
Inhibitor Treatment: Cells are treated with the inhibitor or a vehicle control.
-
Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a small, defined region of the cell nucleus.
-
Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is monitored over time by capturing images with a low-intensity laser. Recovery occurs as unbleached GFP-tagged proteins diffuse into the bleached area.
-
Data Analysis: Target engagement by an inhibitor can displace the protein from less mobile chromatin, increasing its diffusion rate and leading to faster fluorescence recovery. The half-time of recovery (t₁/₂) is calculated and compared between treated and untreated cells.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.[14]
Methodology:
-
Cell Plating: Cancer cell lines of interest (e.g., MV-4-11 leukemia cells) are seeded in an opaque-walled 96-well plate.
-
Compound Treatment: Cells are treated with a range of concentrations of the YEATS inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read using a plate reader.
-
Data Analysis: The reduction in signal in treated wells compared to vehicle controls is used to determine the inhibitor's effect on cell proliferation and calculate a GI₅₀ (concentration for 50% growth inhibition).
A Standardized Workflow for Inhibitor Development
The discovery and validation of a novel YEATS domain inhibitor follows a logical progression from initial screening to cellular and functional validation.
Conclusion and Future Outlook
The targeting of epigenetic reader domains represents a promising frontier in oncology drug discovery. This compound has been instrumental as a chemical probe for elucidating the biology of MLLT1 and MLLT3, validating them as legitimate drug targets.[7][8] The development of next-generation inhibitors with improved potency, selectivity, and drug-like properties is an active area of research.[11] Future work will likely focus on developing inhibitors for other YEATS family members like YEATS2 and expanding their therapeutic application to a wider range of solid and hematological malignancies.[12] The detailed protocols and methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel YEATS domain inhibitors.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. AF9 YEATS Domain Links Histone Acetylation to DOT1L-Mediated H3K79 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted roles of YEATS domain-containing proteins and novel links to neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. caymanchem.com [caymanchem.com]
- 11. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 12. The First Class of Inhibitors for YEATS Domain as Potential Anti-Cancer Agents - Innovation Hub@HK [innovationhub.hk]
- 13. Multifaceted roles of YEATS domain-containing proteins and novel links to neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Foundational Research on the Therapeutic Potential of SGC-iMLLT in Cancer: A Technical Guide
Executive Summary: The dysregulation of epigenetic reader domains is a significant factor in the onset and progression of various cancers. The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domain-containing proteins, which recognize acetylated and crotonyl-lysine residues on histones, have emerged as a new class of therapeutic targets. SGC-iMLLT is a first-in-class, potent, and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used for its characterization. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MLLT1/3 in oncology.
Introduction: The Role of MLLT1 and MLLT3 in Cancer
MLLT1 (ENL) and MLLT3 (AF9) are members of the YEATS domain family of proteins, which play a crucial role in the regulation of gene transcription by recognizing acetylated and crotonyl-lysine marks on histone tails.[1] Dysregulation of these proteins has been implicated in various cancers, particularly in acute myeloid leukemia (AML).[1]
-
MLLT1 (ENL): Associates with the histone methyltransferase DOT1L and has been linked to Wilms' tumor progression and certain types of leukemia.[1]
-
MLLT3 (AF9): A component of the super elongation complex (SEC), it is a common fusion partner with the MLL (mixed lineage leukemia) protein in AML.[1]
The aberrant activity of MLLT1 and MLLT3 contributes to the maintenance of an oncogenic transcriptional program, making them attractive targets for therapeutic intervention.
This compound: A Selective Chemical Probe for MLLT1/3
This compound is a potent and selective small-molecule inhibitor of the MLLT1/3-histone interaction.[1][2] It was developed as a chemical probe to enable the exploration of MLLT1/3 biology and to validate these proteins as therapeutic targets in cancer.[1]
Mechanism of Action
This compound functions by competitively binding to the YEATS domain of MLLT1 and MLLT3, thereby preventing their interaction with acetylated and crotonyl-lysine residues on histones.[1] This disruption of reader function is hypothesized to inhibit the recruitment of essential transcriptional machinery, such as DOT1L and the super elongation complex, to chromatin, leading to the downregulation of oncogenic gene expression programs.
Preclinical Data
The following tables summarize the key quantitative data from foundational studies of this compound.
Table 1: Binding Affinity and Potency of this compound
| Target | Assay | Value | Reference |
| MLLT1 YEATS Domain | Kd | 0.129 µM | [2] |
| MLLT3 YEATS Domain | Kd | 0.077 µM | [2] |
| MLLT1/3-Histone Interaction | IC50 | 0.26 µM | [2] |
Table 2: Selectivity Profile of this compound
| Target | Assay | Value | Reference |
| YEATS2 | IC50 | >10 µM | [1] |
| YEATS4 | IC50 | >10 µM | [1] |
| BRD4 (I) | Inhibition at 10 µM | No Inhibition | [1] |
| CBP | Inhibition at 10 µM | No Inhibition | [1] |
| TAF1 | Inhibition at 10 µM | No Inhibition | [1] |
| CECR2 | Inhibition at 10 µM | No Inhibition | [1] |
| FALZ | Inhibition at 10 µM | No Inhibition | [1] |
Table 3: Cellular Target Engagement of this compound
| Assay | Finding | Reference |
| NanoBRET | Submicromolar cellular activity confirmed | [1] |
| FRAP | Submicromolar cellular activity confirmed | [1] |
| CETSA | Submicromolar cellular activity confirmed | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5.1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd) of this compound to MLLT1 and MLLT3 YEATS domains.
-
Methodology:
-
Recombinant MLLT1 or MLLT3 YEATS domain protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd).
-
5.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with MLLT1 and MLLT3 in a cellular context.
-
Methodology:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble MLLT1/3 protein at each temperature is quantified by Western blot or other methods.
-
Binding of this compound stabilizes the MLLT1/3 proteins, resulting in a higher melting temperature compared to the vehicle control.
-
Therapeutic Rationale and Future Directions
The foundational research on this compound has successfully demonstrated that it is a potent and selective inhibitor of MLLT1 and MLLT3, with confirmed cellular target engagement.[1] This provides strong validation for the therapeutic potential of targeting the MLLT1/3 YEATS domains in cancers where these proteins are dysregulated, such as AML.[1]
Future research will likely focus on:
-
Developing this compound analogs with improved pharmacokinetic properties for in vivo studies.
-
Elucidating the downstream effects of MLLT1/3 inhibition on gene expression in various cancer cell lines.
-
Investigating the efficacy of MLLT1/3 inhibitors in preclinical cancer models, both as single agents and in combination with other therapies.
The development of this compound represents a critical step towards the clinical translation of MLLT1/3 inhibitors for the treatment of cancer.
References
Methodological & Application
Application Notes and Protocols for SGC-iMLLT in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the YEATS domains of Mixed-Lineage Leukemia Translocated To 1 (MLLT1, also known as ENL) and MLLT3 (also known as AF9).[1][2] These proteins are epigenetic readers that recognize acetylated and crotonylated lysine residues on histones, playing a crucial role in transcriptional regulation. Dysregulation of MLLT1 and MLLT3 is implicated in the development and progression of various cancers, particularly acute myeloid leukemia (AML).[1] this compound serves as a valuable tool for investigating the biological functions of MLLT1/3 and for the development of potential therapeutic agents.
These application notes provide detailed protocols for utilizing this compound in key cellular assays to probe its target engagement, mechanism of action, and effects on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value | Reference |
| MLLT1 YEATS Domain | IC50 | 0.26 µM | [2] |
| MLLT1 YEATS Domain | Kd | 0.129 µM | [2] |
| MLLT3 YEATS Domain | Kd | 0.077 µM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value | Notes | Reference |
| MV-4-11 | Antiproliferation (IC50) | 0.24 µM | After 72 hours of treatment. | [2] |
| MOLM-13 | Antiproliferation (IC50) | 74.7 µM | After 72 hours of treatment. | [2] |
| HEK293 | NanoBRET (IC50) | ~0.4 µM | MLLT3/H3.3 interaction. | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound. MLLT1 and MLLT3 are components of transcriptional regulatory complexes. Their YEATS domains recognize acetylated histones, leading to the recruitment of machinery that promotes gene expression, including the proto-oncogene MYC. This compound inhibits this interaction, leading to the downregulation of target genes like MYC.
Caption: this compound inhibits MLLT1/3 recognition of acetylated histones.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the cellular effects of this compound.
Caption: Workflow for this compound cellular characterization.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of this compound to its target proteins (MLLT1/3) in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
A. Endogenous MLLT1 CETSA in MV-4-11 Cells
Materials:
-
MV-4-11 cells[3]
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-MLLT1 (ENL) antibody (e.g., Cell Signaling Technology, #14893)[4]
-
Anti-GAPDH antibody (loading control)
-
Secondary antibodies
-
SDS-PAGE and Western blot reagents
Protocol:
-
Culture MV-4-11 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours at 37°C.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA or Bradford assay.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against MLLT1 and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the melting curves and the shift in melting temperature upon this compound treatment.
B. HiBiT-tagged CETSA
This method offers a higher-throughput alternative to Western blotting.
Materials:
-
HEK293T cells
-
Expression vector for MLLT1-HiBiT or MLLT3-HiBiT
-
Transfection reagent
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
This compound
-
DMSO
Protocol:
-
Transfect HEK293T cells with the HiBiT-tagged MLLT1 or MLLT3 expression vector.
-
After 24-48 hours, treat the cells with this compound or DMSO for 1 hour.
-
Lyse the cells and perform the heat challenge as described in the endogenous CETSA protocol.
-
Add the Nano-Glo® HiBiT Lytic Reagent to the soluble fractions in a white-walled 96-well plate.
-
Measure luminescence using a plate reader.
-
Plot luminescence as a function of temperature to generate melting curves.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to assess the mobility of MLLT1/3 within the nucleus and how it is affected by this compound. Inhibition of MLLT1/3 binding to chromatin by this compound is expected to increase its mobility.
Materials:
-
U2OS cells
-
Expression vector for GFP-tagged MLLT1 or MLLT3
-
Transfection reagent
-
This compound
-
Suberoylanilide hydroxamic acid (SAHA) - HDAC inhibitor[1]
-
Confocal microscope with FRAP capabilities
Protocol:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect cells with GFP-MLLT1 or GFP-MLLT3 expression vectors.
-
Allow 24 hours for protein expression.
-
Pre-treat cells with 2.5 µM SAHA for 4-6 hours to increase histone acetylation and MLLT1/3 chromatin binding.[1]
-
Treat cells with this compound (e.g., 1 µM) for at least 1 hour.
-
Identify a cell expressing the GFP-fusion protein and define a region of interest (ROI) in the nucleus.
-
Acquire pre-bleach images.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery (t1/2). A decrease in t1/2 indicates increased protein mobility.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method to quantify the interaction between two proteins in live cells. It can be used to measure the displacement of a fluorescently labeled tracer from a NanoLuc®-tagged target protein by a test compound.
Materials:
-
HEK293 cells
-
Expression vector for N-terminal NanoLuc®-MLLT3[1]
-
Expression vector for C-terminal HaloTag®-H3.3[1]
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
HaloTag® NanoBRET™ 618 Ligand (Promega)[5]
-
This compound
-
SAHA
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-MLLT3 and HaloTag®-H3.3 expression vectors.
-
After 24 hours, harvest and resuspend the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Wash the cells to remove excess ligand.
-
Pre-treat cells with 2.5 µM SAHA.[1]
-
Dispense the cell suspension into a white-walled 96-well plate.
-
Add serially diluted this compound to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the IC50.
Gene Expression Analysis in MV-4-11 Cells
This protocol is to assess the effect of this compound on the expression of target genes, such as MYC.
A. Quantitative PCR (qPCR)
Materials:
-
MV-4-11 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Seed MV-4-11 cells at a suitable density.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 24-72 hours.[1]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative change in MYC expression.
B. Western Blot
Materials:
-
MV-4-11 cells
-
This compound
-
Lysis buffer
-
Anti-c-Myc antibody
-
Anti-GAPDH or -Actin antibody (loading control)
-
Secondary antibodies
-
SDS-PAGE and Western blot reagents
Protocol:
-
Treat MV-4-11 cells with this compound as described for qPCR.
-
Harvest the cells and prepare protein lysates.
-
Determine protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against c-Myc and a loading control.
-
Quantify band intensities to assess the change in c-Myc protein levels.
References
Application of SGC-iMLLT in In Vitro Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histones.[1][2] This inhibitory action makes it a valuable tool for investigating the role of these proteins in leukemia, particularly in subtypes driven by MLL (Mixed-Lineage Leukemia) gene rearrangements, such as MLL-AF4 positive leukemia.[3] In vitro studies utilizing leukemia cell lines are crucial for elucidating the mechanism of action of this compound and evaluating its therapeutic potential.
Mechanism of Action:
This compound competitively binds to the YEATS domain of MLLT1 and MLLT3, preventing their recognition of acetylated lysine residues on histone tails.[2][4] This disruption of chromatin reading is critical in MLL-rearranged leukemias, where MLL fusion proteins aberrantly recruit complexes containing MLLT1/3 to target genes, leading to their sustained expression and leukemogenesis.[4] By inhibiting the MLLT1/3-histone interaction, this compound effectively displaces these complexes from chromatin, leading to the downregulation of key oncogenes such as MYC and BCL2, and subsequently inducing anti-leukemic effects.[3]
Key Applications in Leukemia Cell Line Studies:
-
Evaluation of Anti-proliferative and Cytotoxic Effects: Assessing the ability of this compound to inhibit the growth and induce cell death in various leukemia cell lines, particularly those with MLL rearrangements (e.g., MV4-11, MOLM-13).
-
Target Engagement and Validation: Confirming the direct interaction of this compound with MLLT1 and MLLT3 within the cellular environment using techniques like NanoBRET.
-
Mechanism of Action Studies: Investigating the downstream molecular consequences of MLLT1/3 inhibition, including changes in global gene expression, specific target gene downregulation, and effects on cell cycle progression and apoptosis.
-
Colony Formation Assays: Determining the impact of this compound on the self-renewal capacity and long-term proliferative potential of leukemia cells.
-
Selectivity and Therapeutic Window Assessment: Comparing the effects of this compound on leukemia cell lines versus normal hematopoietic stem and progenitor cells to evaluate its potential for selective toxicity.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro potency and anti-proliferative activity of this compound.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | MLLT1 YEATS Domain | 0.26 µM | Biochemical Assay | [1] |
| Kd | MLLT1 YEATS Domain | 0.129 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Kd | MLLT3 YEATS Domain | 0.077 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Anti-proliferative IC50 | MOLM-13 (MLL-AF9) | 74.7 µM | CellTiter-Glo (72 hrs) | [1] |
| Anti-proliferative IC50 | MV4-11 (MLL-AF4) | Not explicitly quantified in the provided results, but potent inhibition is noted. | Not specified | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Colony Forming Assay in Methylcellulose
This assay assesses the effect of this compound on the clonogenic potential of leukemia cells.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Methylcellulose-based medium (e.g., MethoCult™ H4100)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells.
-
Compound Pre-treatment (Optional): Pre-treat cells with this compound (e.g., 1 µM) or DMSO for 2 hours in liquid culture.[3]
-
Plating: Mix the cells with the methylcellulose medium containing this compound or DMSO at the desired final concentration. Plate 500-1000 cells per 35 mm dish.
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) using a microscope.
-
Data Analysis: Compare the number of colonies in the this compound-treated group to the vehicle control group.
Western Blotting for Target Gene Expression
This protocol is for analyzing the protein levels of MLLT1/3 target genes.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations and time points.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
NanoBRET™ Cellular Target Engagement Assay
This assay confirms the interaction of this compound with MLLT1 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-MLLT1 and HaloTag®-Histone H3.3
-
Transfection reagent
-
This compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-MLLT1 and HaloTag®-Histone H3.3 expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well white plate.
-
Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand and serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate at 37°C for the desired time.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and determine the IC50 value for the displacement of the HaloTag®-Histone H3.3 from NanoLuc®-MLLT1 by this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating this compound in leukemia cell lines.
References
Probing the MLLT1/3 Interactome: A Guide to Immunoprecipitation with SGC-iMLLT
For Immediate Release
Toulouse, France – December 13, 2025 – For researchers in oncology, epigenetics, and drug development, understanding the intricate protein interactions that drive cancer is paramount. SGC-iMLLT, a potent and selective chemical probe, has emerged as a critical tool for investigating the functions of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9). These proteins are key components of powerful transcriptional regulatory complexes and are frequently implicated in aggressive leukemias. This application note provides a detailed guide to utilizing this compound in immunoprecipitation-based workflows to dissect the MLLT1/3 interactome and elucidate the mechanisms of transcriptional dysregulation in cancer.
Introduction to this compound and its Targets
This compound is a first-in-class chemical probe that specifically inhibits the YEATS domains of MLLT1 and MLLT3.[1][2] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated and crotonylated lysine residues on histone tails, thereby tethering MLLT1/3 and their associated protein complexes to active chromatin regions.[1]
MLLT1 and MLLT3 are crucial scaffolding proteins within two major transcriptional elongation complexes: the Super Elongation Complex (SEC) and the DOT1L complex.[1][3][4] The SEC, which includes key components like AFF4, CDK9, and ELL2, is a potent driver of transcriptional elongation.[3][4] The DOT1L complex, on the other hand, is responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription. By inhibiting the chromatin anchoring of MLLT1/3, this compound provides a powerful approach to study the composition and dynamics of these complexes and their role in gene regulation.
Application: Co-Immunoprecipitation to Probe the MLLT1/3 Interactome
Co-immunoprecipitation (Co-IP) is a robust technique to identify protein-protein interactions. When coupled with quantitative mass spectrometry, it allows for the precise measurement of changes in protein complex composition under different conditions. Here, we outline a protocol to investigate the effect of this compound on the interaction of MLLT1/3 with their binding partners. This can reveal proteins whose association with MLLT1/3 is dependent on their engagement with chromatin.
Experimental Workflow
The overall experimental workflow involves treating cells with this compound or a vehicle control, followed by lysis and immunoprecipitation of the target protein (MLLT1 or MLLT3). The co-precipitated proteins are then identified and quantified by mass spectrometry.
Detailed Experimental Protocol
This protocol is optimized for a human leukemia cell line, such as MV4-11, which is known to be sensitive to MLLT1/3 inhibition.
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
This compound (and a negative control compound if available)
-
DMSO (vehicle control)
-
Primary antibody against MLLT1 or MLLT3 (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells to a density of approximately 1-2 x 106 cells/mL.
-
Treat cells with this compound (e.g., 1 µM) or an equivalent volume of DMSO for 4-6 hours. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-MLLT1/3 antibody or isotype control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes from the beads by incubating with Elution Buffer for 5-10 minutes at room temperature.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then subjected to in-solution trypsin digestion.
-
The resulting peptides are desalted and prepared for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Data Presentation and Interpretation
Quantitative mass spectrometry will provide a list of proteins identified in each sample, along with their relative abundance. The data should be analyzed to identify proteins that are significantly depleted from the MLLT1/3 immunoprecipitates upon this compound treatment.
Table 1: Quantitative Mass Spectrometry Analysis of MLLT1/3 Interacting Proteins
| Protein | Function | Fold Change (this compound vs. DMSO) | p-value |
| Bait: MLLT1/MLLT3 | Chromatin reader | 1.0 (Normalized) | - |
| AFF4 | SEC component | 0.45 | < 0.01 |
| CDK9 | SEC component | 0.52 | < 0.01 |
| ELL2 | SEC component | 0.60 | < 0.05 |
| DOT1L | Histone methyltransferase | 0.38 | < 0.01 |
| AF4 (AFF1) | Transcription factor | 0.41 | < 0.01 |
| CBX8 | Polycomb complex protein | 0.95 | > 0.05 |
| BCOR | Transcriptional corepressor | 1.02 | > 0.05 |
Note: The fold change values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.
A decrease in the fold change for proteins like AFF4, CDK9, ELL2, and DOT1L upon this compound treatment would suggest that their interaction with MLLT1/3 is at least partially dependent on the tethering of the complex to chromatin via the YEATS domain. Proteins whose interaction is unaffected (fold change close to 1.0) may interact with MLLT1/3 in a chromatin-independent manner.
MLLT1/3 Signaling Pathway
MLLT1 and MLLT3 act as critical adaptors, linking chromatin to the transcriptional machinery. The following diagram illustrates the central role of MLLT1/3 in the SEC and DOT1L complexes and the inhibitory effect of this compound.
Conclusion
This compound is an invaluable tool for dissecting the protein-protein interactions involving MLLT1 and MLLT3. The co-immunoprecipitation protocol outlined here, in conjunction with quantitative mass spectrometry, provides a robust framework for identifying chromatin-dependent and -independent interactors of these key transcriptional regulators. Such studies are crucial for a deeper understanding of the molecular mechanisms underlying leukemia and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. The super elongation complex (SEC) family in transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLLT1/3 Target Validation Using SGC-iMLLT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGC-iMLLT, a potent and selective chemical probe, to validate MLLT1 (ENL) and MLLT3 (AF9) as therapeutic targets. The included protocols offer detailed methodologies for key experiments to assess the cellular engagement and downstream pharmacological effects of inhibiting the MLLT1/3-histone interaction.
Introduction to this compound
This compound is a first-in-class chemical probe that competitively inhibits the interaction between the YEATS domain of MLLT1 and MLLT3 and acetylated histone tails.[1][2] This interaction is crucial for the recruitment of transcription elongation machinery to specific gene loci, and its dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML).[1][2] this compound, along with its less active enantiomer this compound-N, serves as a valuable tool for elucidating the biological functions of MLLT1/3 and for validating their potential as drug targets.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay | Value | Reference |
| MLLT1 YEATS Domain | IC50 | 0.26 µM | [3] |
| MLLT1 YEATS Domain | Kd | 0.129 µM | [3] |
| MLLT3 YEATS Domain | Kd | 0.077 µM | [3] |
| MLLT3-Histone H3.3 Interaction | IC50 (Reporter Assay) | 400 nM | [4] |
Table 2: Selectivity Profile of this compound
| Target Family | Specific Targets | Activity | Reference |
| YEATS Domains | YEATS2, YEATS4 | IC50 > 10 µM | [4] |
| Bromodomains | Panel of 48 | No significant inhibition at 50 µM | [4] |
Table 3: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| MV-4-11 | Gene Expression | Decreased MYC and DDN expression | 1 µM | [4] |
| MOLM-13, MV4-11 | Cellular Target Engagement | Submicromolar activity confirmed | Not specified | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for MLLT1/3 target validation experiments.
Caption: Mechanism of this compound in inhibiting MLLT1/3 function.
Caption: Workflow for MLLT1/3 target validation experiments.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for MLLT1/3 Target Engagement
CETSA is a biophysical assay to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, OCI-AML-2)
-
This compound and this compound-N (negative control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against MLLT1 (e.g., Cell Signaling Technology #14893)[5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes and thermal cycler
-
SDS-PAGE and Western blot equipment
Protocol:
-
Cell Treatment:
-
Culture cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a fixed high concentration of this compound-N (e.g., 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control (37°C).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a primary antibody against MLLT1.
-
Quantify the band intensities and plot the percentage of soluble MLLT1 as a function of temperature for each treatment condition. A rightward shift in the melting curve for this compound-treated cells indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP-seq) for MLLT1/3 Genomic Localization
ChIP-seq is used to identify the genome-wide binding sites of MLLT1/3 and to assess how these are affected by this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound and DMSO
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP-grade antibody against MLLT1 (e.g., Cell Signaling Technology #14893)[5]
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade MLLT1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified ChIP DNA and an input control sample.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak calling algorithms to identify MLLT1 binding sites.
-
Compare the peak profiles between this compound-treated and DMSO-treated samples to identify differential binding.
-
Gene Expression Analysis by RT-qPCR
RT-qPCR is used to measure the changes in the expression of MLLT1/3 target genes following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound and DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
Table 4: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| MYC | CCTCCACTCGGAAGGACTATC | TGTTCGCCTCTTGACATTCTC | [6] |
| BCL2 | GTGGATGACTGAGTACCTGAACC | AGACAGCCAGGAGAAATCAAAC | [6] |
| MLLT1 | TGGTAATGCCCGAAGGAGCAGA | TTGCTGCTCTCCTTGTTGGCGT | [7] |
| ACTB | CCTGGCACCCAGCACAAT | GGGCCGGACTCGTCATAC | [6] |
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 24-48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the qPCR reactions on a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels between this compound-treated and DMSO-treated samples.
-
Conclusion
These application notes and protocols provide a framework for the robust validation of MLLT1/3 as therapeutic targets using the chemical probe this compound. By confirming target engagement and elucidating the downstream molecular consequences of MLLT1/3 inhibition, researchers can build a strong foundation for further drug development efforts targeting this important epigenetic pathway.
References
- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MLLT1/ENL (D9M4B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. C-MYC and BCL2: Correlation between Protein Over-Expression and Gene Translocation and Impact on Outcome in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
Application Notes and Protocols for In Vivo Animal Studies with SGC-iMLLT
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9), crucial components of the super elongation complex (SEC).[1][2][3] Dysregulation of MLLT1 and MLLT3 is implicated in various cancers, particularly in MLL-rearranged acute myeloid leukemia (AML).[4][5] This document provides a detailed protocol for conducting in vivo animal studies using this compound to investigate its therapeutic potential. The protocol is based on established methodologies and published data, offering a comprehensive guide for researchers in the field of oncology and drug development.
Introduction
The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domain is an epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails.[2][6] MLLT1 and MLLT3, through their YEATS domains, play a critical role in transcriptional elongation. In the context of MLL-rearranged leukemias, fusion proteins involving the MLL gene aberrantly recruit the SEC, leading to the overexpression of oncogenes such as MYC and BCL2, which drives leukemogenesis.[4] this compound specifically inhibits the interaction between the YEATS domains of MLLT1/MLLT3 and acetylated histones, thereby disrupting the aberrant transcriptional program in cancer cells.[2][3] Preclinical studies have demonstrated the potential of this compound in inhibiting the growth of leukemia cells in vitro and in vivo.
Mechanism of Action
This compound acts as a competitive inhibitor at the acyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains. This inhibition prevents the recruitment of the super elongation complex to chromatin, leading to the downregulation of target oncogenes.
Signaling Pathway
Caption: this compound inhibits the MLLT1/3 YEATS domain, disrupting oncogenic transcription.
Data Presentation
This compound In Vitro Activity
| Target | Assay | IC50 (µM) | Kd (µM) | Reference |
| MLLT1 YEATS Domain | Biochemical | 0.26 | 0.129 | [1] |
| MLLT3 YEATS Domain | Biochemical | - | 0.077 | [1] |
| MLLT3-Histone Interaction | NanoBRET Reporter Assay | 0.4 | - | [7][8] |
| YEATS2/4 | Biochemical | >10 | - | [8] |
This compound In Vivo Properties
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 53 minutes | Human hepatocytes | [1] |
| Metabolism | N-demethylation | Human hepatocytes | [1] |
| Dosing (Xenograft Model) | 100 mg/kg, daily | Mouse | |
| Administration Route | Intraperitoneal (IP) or Oral (PO) | Mouse | [1] |
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. For studying leukemia, immunocompromised mouse strains are required to support the growth of human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
-
Recommended Model for Leukemia: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are a suitable strain for establishing leukemia xenografts.
-
Cell Line: The MV4;11 human leukemia cell line, which harbors an MLL-AF4 fusion, is a well-established model for studying the effects of MLLT1/3 inhibition.
This compound Formulation for In Vivo Administration
Proper formulation is essential for ensuring the bioavailability and efficacy of this compound in vivo. The following are suggested formulations based on preclinical data.[1] It is recommended to prepare the working solution fresh daily.
1. Clear Solution for Injection (e.g., Intraperitoneal)
-
Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Working Solution (for a final concentration of 2.08 mg/mL):
-
Take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
2. Suspension for Oral or Intraperitoneal Injection
-
Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Working Solution (for a final concentration of 2.08 mg/mL):
-
Take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly to form a suspension.
-
In Vivo Efficacy Study: Leukemia Xenograft Model
This protocol describes a subcutaneous xenograft model using the MV4;11 cell line.
1. Cell Culture and Implantation:
- Culture MV4;11 cells in appropriate media and conditions to ensure they are in a logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject 5-10 x 10^6 MV4;11 cells into the flank of each NOD/SCID mouse.
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Dosing and Administration:
- Treatment Group: Administer this compound at a dose of 100 mg/kg daily. The administration route can be intraperitoneal (IP) or oral (PO) based on the chosen formulation.
- Control Group: Administer the vehicle solution corresponding to the this compound formulation.
- Treatment Duration: Continue treatment for a predefined period, for example, 20 days.
4. Endpoint Analysis:
- Tumor Volume: Continue to monitor tumor volume throughout the study.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested for analysis of target gene expression.
- Quantitative PCR (qPCR): Measure the mRNA levels of MLLT1 target genes such as MYC and BCL2 to confirm target engagement.
- Histology: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germline Cancer Gene Expression Quantitative Trait Loci Are Associated with Local and Global Tumor Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 7. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Incorporating SGC-iMLLT in CRISPR-Based Screening Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of chemical biology and functional genomics has opened new avenues for dissecting complex biological systems and identifying novel therapeutic targets. The use of highly selective chemical probes, such as SGC-iMLLT, in conjunction with powerful CRISPR-based screening technologies provides a robust platform for exploring synthetic lethal interactions, mechanisms of drug resistance, and cellular dependencies.
This compound is a first-in-class, potent, and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histones.[1] MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which plays a key role in regulating transcription of major oncogenes like MYC and developmental genes such as HOXA9.[2] Dysregulation of MLLT1/3 is a hallmark of certain aggressive leukemias.[3] CRISPR-Cas9 technology allows for systematic, genome-wide loss-of-function screening to identify genes that, when knocked out, confer sensitivity or resistance to a specific perturbation, such as treatment with a chemical inhibitor.[4]
These application notes provide a comprehensive overview and detailed protocols for incorporating this compound into CRISPR-based screening workflows to identify genetic dependencies and novel combination therapies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target(s) | MLLT1/3 YEATS domains | [1] |
| IC50 (MLLT1 YD) | 0.26 µM | [1] |
| Kd (MLLT1 YD) | 0.129 µM | [1] |
| Kd (MLLT3 YD) | 0.077 µM | [1] |
| Cellular Target Engagement | Confirmed | [5] |
| Recommended Working Concentration | 1-10 µM (cell-based assays) | [5] |
Table 2: Representative Data from a Pooled CRISPR-Cas9 Screen for this compound Synthetic Lethality
This table presents hypothetical data based on typical results from a chemical-genetic CRISPR screen. Analysis is commonly performed using software such as MAGeCK or DrugZ to generate statistical scores.
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE-A | Kinase A | -2.5 | 1.2e-6 | 5.8e-5 |
| GENE-B | Ubiquitin Ligase B | -2.1 | 3.5e-6 | 9.7e-5 |
| GENE-C | Transcription Factor C | -1.8 | 8.1e-6 | 1.5e-4 |
| GENE-D | DNA Repair Protein D | -1.5 | 2.4e-5 | 3.2e-4 |
| GENE-E | Metabolic Enzyme E | 2.2 | 5.0e-6 | 1.1e-4 |
| GENE-F | Cell Cycle Regulator F | 1.9 | 9.8e-6 | 1.8e-4 |
-
Negative Log2 Fold Change indicates that knockout of the gene sensitizes cells to this compound treatment (synthetic lethality).
-
Positive Log2 Fold Change suggests that knockout of the gene confers resistance to this compound treatment.
Table 3: Potential Downstream Gene Expression Changes upon this compound Treatment
This table lists genes whose expression is potentially altered by this compound treatment, based on the known functions of MLLT1/3. This data can be validated and expanded upon using RNA-seq analysis.
| Gene | Function | Expected Change with this compound |
| MYC | Oncogenic Transcription Factor | Downregulation |
| HOXA9 | Developmental Gene | Downregulation |
| BCL2 | Anti-apoptotic Protein | Downregulation |
| CDK6 | Cell Cycle Kinase | Downregulation |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for CRISPR Screening
Objective: To determine the appropriate concentration of this compound for a CRISPR screen. For a sensitivity (synthetic lethality) screen, a concentration that causes minimal cell death (e.g., IC10-IC20) is ideal. For a resistance screen, a concentration that results in significant cell death (e.g., IC80-IC90) is used.
Materials:
-
Cancer cell line of interest stably expressing Cas9
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2- or 3-fold dilutions. Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to the planned screen (e.g., 7-14 days).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the DMSO control and plot the dose-response curve to determine the IC values.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen for this compound Synthetic Lethality
Objective: To identify genes whose knockout sensitizes cells to this compound treatment.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (genome-wide or focused)
-
HEK293T cells for lentiviral packaging
-
Transfection reagent and packaging plasmids
-
Polybrene
-
This compound
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production:
-
Produce lentivirus carrying the sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Determine the viral titer to establish the appropriate multiplicity of infection (MOI) for the screen. An MOI of 0.3-0.5 is typically used to ensure that most cells receive a single sgRNA.
-
-
Cell Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI in the presence of polybrene. A sufficient number of cells should be transduced to maintain a representation of at least 300-500 cells per sgRNA in the library.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
Collect a baseline cell population (Day 0) for gDNA extraction.
-
Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with the predetermined IC10-IC20 concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure (this compound or DMSO). Ensure that the cell number is maintained to preserve library representation.
-
-
Sample Collection and gDNA Extraction:
-
Harvest cells from both the DMSO and this compound-treated populations at the end of the screen.
-
Extract genomic DNA from the Day 0, DMSO, and this compound-treated cell pellets.
-
-
Library Preparation and Sequencing:
-
Amplify the sgRNA cassette from the genomic DNA using two-step PCR to add Illumina adapters and barcodes.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in each sample.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Normalize the read counts.
-
Use tools like MAGeCK or DrugZ to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.
-
Perform gene-level analysis to identify candidate synthetic lethal genes.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Pooled CRISPR screen experimental workflow.
Caption: MLLT1/3 signaling in transcriptional regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying synthetic lethal targets using CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Uptake and Distribution of SGC-iMLLT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the cellular uptake and distribution of SGC-iMLLT, a potent and selective chemical probe for the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3).[1][2][3] Accurate determination of intracellular concentrations and localization of this compound is critical for interpreting cell-based assay data and guiding further drug development efforts.
This compound is a first-in-class inhibitor of MLLT1/3-histone interactions, playing a key role in epigenetic regulation and showing potential in cancer therapeutics.[2][3] Understanding its cellular bioavailability is paramount for elucidating its mechanism of action and optimizing its therapeutic efficacy.
Data Presentation
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₆O | [4] |
| Molecular Weight | 388.5 g/mol | [4] |
| MLLT1 YD Kd | 129 nM | [1][4] |
| MLLT3 YD Kd | 77 nM | [1][4] |
| MLLT3 IC₅₀ (reporter assay) | 400 nM | [4] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cellular Target Engagement (NanoBRET) | 0.01 - 30 µM | To determine intracellular target binding.[5] |
| Cellular Proliferation/Viability | 1 - 10 µM | To assess cytotoxic or anti-proliferative effects.[6] |
| Fluorescence Microscopy | 1 - 5 µM | For visualization of a fluorescently tagged this compound analog. |
| Flow Cytometry | 0.5 - 10 µM | For quantitative analysis of cellular uptake of a fluorescent analog. |
| Radiolabeling Uptake Assay | 0.1 - 5 µM | Using [³H]- or [¹⁴C]-labeled this compound. |
Experimental Protocols
Herein, we provide detailed protocols for three common techniques to assess the cellular uptake and distribution of this compound: Fluorescence Microscopy, Flow Cytometry, and Radiolabeling Assays.
Protocol 1: Fluorescence Microscopy for Intracellular Localization
This protocol allows for the qualitative and semi-quantitative visualization of this compound distribution within cells. This method requires a fluorescently labeled version of this compound. If a fluorescent derivative is not available, immunofluorescence staining for MLLT1/3 could be used to observe co-localization with cellular structures, although this is an indirect method.
Objective: To visualize the subcellular localization of a fluorescent this compound analog.
Materials:
-
Cells of interest (e.g., MV-4-11 leukemia cells)[4]
-
Glass-bottom imaging plates or coverslips
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.[7]
-
Compound Treatment: Treat the cells with the fluorescently labeled this compound at the desired concentration (e.g., 1-5 µM) in complete culture medium. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove extracellular compound.[8]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[7][9]
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., 1 µg/mL Hoechst 33342 in PBS) for 10 minutes at room temperature, protected from light.[9]
-
Washing: Wash the cells twice with PBS.[8]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorophore and nuclear stain.[10]
Data Analysis: Analyze images to determine the subcellular localization of the fluorescent signal. Co-localization analysis with organelle-specific stains can provide more detailed information.
Protocol 2: Flow Cytometry for Quantitative Cellular Uptake
This protocol provides a quantitative measure of the mean fluorescence intensity of a cell population after treatment with a fluorescently labeled this compound, which correlates with the amount of compound uptake.
Objective: To quantify the cellular uptake of a fluorescent this compound analog.
Materials:
-
Cells of interest in suspension
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Treatment: Add the fluorescently labeled this compound at various concentrations (e.g., 0.5, 1, 5, 10 µM) to the cell suspension. Include an untreated control.
-
Incubation: Incubate the cells for a specific time course (e.g., 30, 60, 120 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to stop uptake and remove extracellular compound. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.[11]
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of cellular uptake.
Protocol 3: Radiolabeling Assay for Absolute Quantification of Uptake and Distribution
This is the gold standard for quantitative assessment of drug uptake and distribution, providing absolute quantification of the amount of drug per cell or per milligram of protein.[12][13][14] This method requires a radiolabeled version of this compound (e.g., [³H]-SGC-iMLLT or [¹⁴C]-SGC-iMLLT).
Objective: To determine the rate and extent of this compound cellular uptake.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
Radiolabeled this compound ([³H] or [¹⁴C])
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate cells at a density of 1 x 10⁶ cells/well in a 6-well plate and culture overnight.[15]
-
Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells in serum-free medium for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled this compound at a known concentration (e.g., 0.1-5 µM) to initiate uptake.[15]
-
Incubation: Incubate the cells for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.[15]
-
Termination of Uptake: To stop the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.[15]
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.[15]
-
Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
Protein Normalization: Use another portion of the cell lysate to determine the total protein concentration using a BCA assay.[15]
-
Data Analysis: Calculate the uptake as picomoles of this compound per milligram of protein. Plot the uptake over time to determine the rate of uptake.
Mandatory Visualizations
Caption: this compound inhibits MLLT1/3 recognition of acetylated histones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. thesgc.org [thesgc.org]
- 6. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Protocol | Abcam [abcam.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for SGC-iMLLT Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a standardized operating procedure for the preparation, storage, and handling of stock solutions of SGC-iMLLT, a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1 and MLLT3. Adherence to this protocol will ensure solution integrity and reproducibility in experimental settings.
Introduction
This compound is a chemical probe used in cancer research to investigate the role of MLLT1 (ENL) and MLLT3 (AF9) in gene regulation. It competitively binds to the YEATS domains of these proteins, disrupting their interaction with acetylated histone tails. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.
Physicochemical and Solubility Data
This compound is supplied as a crystalline solid.[1] The following table summarizes its key properties and solubility.
| Property | Value | Source |
| Molecular Weight | 388.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3][4][5][6] |
| Solubility in DMSO | Up to 83.33 mg/mL (214.51 mM) | [5][6] |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound in both solid and solution forms.
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 year at -20°C, Up to 2 years at -80°C | [7][8][9] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[9]
Standard Operating Procedure for Stock Solution Preparation
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.2. Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
4.3. Step-by-Step Protocol
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.
-
Calculation: Determine the required mass of this compound and volume of DMSO for your desired stock concentration.
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 388.5 g/mol * 1000 mg/g = 3.885 mg
-
-
-
Weighing: On a calibrated analytical balance, carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonication for 5-10 minutes can be beneficial.[6] Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but do not overheat.[8]
-
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
This compound Mechanism of Action
This compound functions by inhibiting the interaction between the YEATS domains of MLLT1/MLLT3 and acetylated histone tails. This disruption prevents the recruitment of transcription elongation machinery to specific gene loci, leading to a decrease in the expression of oncogenes like MYC.
Caption: Mechanism of action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. gembioinc.com [gembioinc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
identifying and mitigating off-target effects of SGC-iMLLT
Welcome to the technical support center for SGC-iMLLT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) and acetylated histone tails.[1][2] It is a first-in-class inhibitor for this target family and serves as a valuable tool for investigating the biological roles of MLLT1 and MLLT3.[1][2]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for MLLT1 and MLLT3 over other human YEATS domain proteins, YEATS2 and YEATS4.[1][2][3] It has also been profiled against a panel of 48 bromodomains and showed no significant inhibitory activity.[1][3] However, a comprehensive, unbiased screen against all protein families (e.g., a full kinome scan) has not been publicly reported. Therefore, off-target effects on unrelated proteins cannot be ruled out.
Q3: Is there a negative control compound available for this compound?
Yes, a structurally related but less active enantiomer, this compound-N, is available.[1] This compound is a crucial tool for distinguishing on-target effects from potential off-target effects in your experiments. Any phenotype observed with this compound but not with a similar concentration of this compound-N is more likely to be due to the inhibition of MLLT1/3.
Q4: What are the initial steps I should take to assess the potential for off-target effects in my experimental system?
The initial and most critical step is to perform a dose-response experiment with both this compound and its negative control, this compound-N. This will help you determine the minimal concentration of this compound required to achieve your desired on-target effect and to see if the negative control produces a similar phenotype at the same or higher concentrations. A significant difference in the potency between the active and inactive compounds suggests an on-target effect.
Troubleshooting Guide
Issue: I am observing a phenotype at a high concentration of this compound, but not at lower concentrations.
-
Possible Cause: This could be an off-target effect. Many small molecule inhibitors exhibit off-target activities at higher concentrations.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the EC50 or IC50 for your observed phenotype. Compare this to the known on-target potency of this compound (see table below). A large discrepancy may suggest an off-target effect.
-
Use the negative control: Test this compound-N at the same high concentration. If it produces the same phenotype, the effect is likely off-target.
-
Orthogonal controls: If available, use another structurally distinct MLLT1/3 inhibitor to see if it recapitulates the phenotype.
-
Issue: My results with this compound are inconsistent.
-
Possible Cause: Inconsistent results can arise from several factors, including compound stability, cell culture conditions, or the complexity of the biological system.
-
Troubleshooting Steps:
-
Confirm compound integrity: Ensure your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Standardize experimental conditions: Maintain consistent cell density, passage number, and treatment times.
-
Verify target engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to MLLT1/3 in your cells at the concentrations you are using.
-
Issue: this compound is showing toxicity in my cellular model.
-
Possible Cause: Cellular toxicity can be an on-target or off-target effect.
-
Troubleshooting Steps:
-
Dose-response for toxicity: Determine the concentration at which toxicity is observed.
-
Compare with on-target activity: Is the toxic concentration significantly higher than the concentration required for MLLT1/3 inhibition?
-
Test the negative control: Does this compound-N show similar toxicity at the same concentration? If so, the toxicity is likely an off-target effect.
-
Consider the mechanism: MLLT1/3 are involved in gene regulation, and their inhibition could lead to on-target cellular toxicity in some contexts.
-
Quantitative Data Summary
| Compound | Target | Assay Type | Potency | Reference |
| This compound | MLLT1 YD | IC50 | 0.26 µM | [4] |
| This compound | MLLT1 YD | Kd | 129 nM | [3][4] |
| This compound | MLLT3 YD | Kd | 77 nM | [3][4] |
| This compound | YEATS2/4 | IC50 | >10 µM | [3] |
| This compound | 48 Bromodomains | % Inhibition @ 50 µM | No activity | [3] |
| This compound-N | MLLT1 YD | NanoBRET IC50 | 5.8 µM | [1] |
| This compound-N | MLLT3 YD | Kd | 0.54 µM | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MLLT1/3 Target Engagement
Objective: To verify that this compound binds to MLLT1 and/or MLLT3 in your cell line of interest.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, use a suitable lysis buffer with protease inhibitors.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform Western blotting with antibodies specific for MLLT1 and MLLT3. An antibody for a non-target protein (e.g., GAPDH) should also be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for MLLT1 and MLLT3 at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Protocol 2: Proteomic Profiling for Off-Target Identification
Objective: To identify potential off-target proteins of this compound in an unbiased manner.
Methodology:
This is a complex experiment that is often performed in collaboration with a proteomics core facility or a contract research organization (CRO).
-
Experimental Design:
-
Treat your cells with this compound at a concentration that gives a clear on-target phenotype, and also at a higher concentration to identify lower-affinity off-targets.
-
Include vehicle-treated and this compound-N-treated cells as controls.
-
-
Sample Preparation:
-
After treatment, lyse the cells and prepare protein extracts.
-
-
Mass Spectrometry:
-
The proteomic facility will typically perform tryptic digestion of the proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in each sample.
-
-
Data Analysis:
-
Bioinformatic analysis is used to identify proteins that show a statistically significant change in abundance or thermal stability (if combined with CETSA) in the this compound-treated samples compared to the controls.
-
Potential off-targets are those that are affected by this compound but not by this compound-N.
-
Visualizations
Caption: A logical workflow for identifying and mitigating off-target effects of this compound.
References
addressing solubility and stability challenges with SGC-iMLLT in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SGC-iMLLT chemical probe in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that inhibits the YEATS domains of the proteins MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3] The YEATS domain is responsible for recognizing and binding to acetylated and crotonylated lysine residues on histones, which is a key step in the regulation of gene transcription.[2] By blocking this interaction, this compound can modulate the expression of genes implicated in cancer, such as MYC.[4]
2. I am having trouble dissolving this compound. What are the recommended solvents and procedures?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][4] For optimal dissolution, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] If you encounter difficulties, gentle warming and sonication can aid in dissolving the compound.[1]
3. My this compound solution in DMSO appears to have a precipitate after being diluted with aqueous cell culture medium. What should I do?
Precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[5] To address this, ensure thorough mixing by vortexing immediately after dilution. If a precipitate persists, gentle warming of the solution in a 37°C water bath may help it to redissolve.[5] It is crucial to ensure the compound is fully dissolved before adding it to your cells. To minimize precipitation, it is advisable to add the this compound stock solution directly to the cell culture medium with vigorous mixing and to avoid preparing large volumes of diluted solutions that will be stored for extended periods.
4. What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[6] However, the sensitivity of cells to DMSO can vary, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments to account for any potential effects of the solvent.[7]
5. How should I store this compound to ensure its stability?
Proper storage is critical to maintain the integrity of this compound. The solid powder should be stored at -20°C for long-term stability, where it can be viable for at least four years.[4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (214.51 mM) | Use of fresh, anhydrous DMSO is recommended. Sonication may be required for complete dissolution.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[4] |
| Solid (Powder) | 4°C | 2 years[1] |
| In DMSO | -80°C | 2 years[1] |
| In DMSO | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator or warm the solution gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C as recommended in Table 2.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein will be more stable and thus more resistant to thermal denaturation.
-
Cell Treatment: Treat your cells of interest (e.g., MV-4-11) with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble MLLT1 or MLLT3 in the supernatant by Western blotting.
-
Analysis: Increased thermal stability of MLLT1/3 in the presence of this compound indicates target engagement.[2]
Visualizations
Caption: Mechanism of this compound in blocking gene transcription.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
optimizing the working concentration of SGC-iMLLT for cell culture experiments
For researchers, scientists, and drug development professionals utilizing the MLLT1/3 inhibitor SGC-iMLLT, this technical support center provides essential guidance for optimizing its working concentration in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this chemical probe.
This compound is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), key proteins implicated in the development of various cancers, particularly acute leukemias.[1][2][3] Optimizing its concentration is critical for achieving reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, potent, and selective inhibitor of the interaction between the YEATS domains of MLLT1/3 and acetylated histone tails.[1][2] By binding to the YEATS domain, this compound displaces these proteins from chromatin, thereby modulating the expression of target genes, including the proto-oncogenes MYC and BCL2.[3][4]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: For a new cell line, a dose-response experiment is highly recommended. A good starting point is to test a broad range of concentrations, for example, from 0.1 µM to 10 µM. Based on published data, the anti-proliferative IC50 values for this compound can vary significantly between cell lines (see Table 1). For instance, the IC50 in MV4-11 cells is reported to be 0.24 µM, while in MOLM-13 cells, it is 74.7 µM.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). To avoid degradation due to repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the cell line's doubling time and the specific endpoint of your experiment. For cell viability or proliferation assays, a 72-hour incubation is a common starting point.[5] To observe changes in downstream target gene or protein expression (e.g., MYC and BCL2), shorter incubation times of 24 to 48 hours may be sufficient. A time-course experiment is recommended to determine the ideal duration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | Concentration too low: The IC50 can vary significantly between cell lines. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM or higher, depending on the cell line). Refer to Table 1 for known IC50 values. |
| Insufficient incubation time: The effect of the inhibitor may not be apparent at early time points. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Compound instability: this compound may degrade in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 48-72 hours. | |
| Cell line insensitivity: The cell line may not be dependent on MLLT1/3 activity. | Confirm the expression of MLLT1 and MLLT3 in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MV4-11.[5] | |
| High cell death even at low concentrations | Off-target effects: Although highly selective, off-target effects can occur at high concentrations.[6] | Lower the concentration of this compound and perform a careful dose-response analysis to find a therapeutic window. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Precipitate forms in the culture medium | Poor solubility: this compound may have limited solubility in aqueous media at high concentrations. | Ensure your stock solution is fully dissolved in DMSO before diluting in culture medium. Pre-warm the culture medium to 37°C before adding the inhibitor. Prepare working solutions fresh for each experiment. |
| Inconsistent results between experiments | Variability in cell density: The initial number of cells seeded can affect the apparent IC50. | Standardize your cell seeding density for all experiments. |
| Inconsistent compound preparation: Errors in dilution or storage can lead to variability. | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure proper storage of stock solutions. | |
| Cell line drift: The characteristics of a cell line can change over time with continuous passaging. | Use cells with a low passage number and regularly perform cell line authentication. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Target/Cell Line | Assay Type | IC50 / Kd | Notes | Reference |
| MLLT1 (YEATS Domain) | Biochemical Assay (AlphaScreen) | 0.26 µM | In vitro potency against the isolated protein domain. | [5] |
| MLLT1 (YEATS Domain) | Biophysical Assay (ITC) | 129 nM | In vitro binding affinity. | [6] |
| MLLT3 (YEATS Domain) | Biophysical Assay (ITC) | 77 nM | In vitro binding affinity. | [1] |
| MV4-11 (AML) | Cell Proliferation (CellTiter-Glo) | 0.24 µM | Anti-proliferative activity after 72 hours. | [5] |
| MOLM-13 (AML) | Cell Proliferation (CellTiter-Glo) | 74.7 µM | Anti-proliferative activity after 72 hours. | [5] |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | Result | Notes | Reference |
| YEATS2, YEATS4 | Biochemical Assay | IC50 > 10 µM | High selectivity over other YEATS family members. | [6] |
| 48 Bromodomains | Thermal Shift Assay | No significant activity at 50 µM | Broadly selective against a panel of bromodomains. | [6] |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Normalize the absorbance values to the vehicle control and plot the results against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Western Blot Analysis of MYC and BCL2 Expression
This protocol describes how to assess the effect of this compound on the protein levels of its downstream targets, MYC and BCL2.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM in MV4-11 cells) for 24-48 hours.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of MYC and BCL2 to the loading control.
-
Visualizing Key Processes
Caption: this compound inhibits MLLT1/3 binding to acetylated histones.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for a lack of this compound effect.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
selecting appropriate experimental controls for SGC-iMLLT studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SGC-iMLLT, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). Proper experimental design, including the use of appropriate controls, is critical for obtaining robust and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a first-in-class chemical probe that acts as a potent and selective inhibitor of the MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) YEATS domains.[1] These proteins are "readers" of histone acyl modifications, playing a crucial role in transcriptional regulation. This compound competitively binds to the acyl-lysine binding pocket of these YEATS domains, thereby disrupting their interaction with chromatin.
Q2: What is the recommended concentration of this compound for cell-based assays?
A2: For cellular assays, a concentration range of 1 to 10 µM is generally recommended.[2][3] However, the optimal concentration is cell-line dependent and should be determined empirically. For instance, in MV-4-11 acute myeloid leukemia (AML) cells, this compound has been shown to decrease the expression of oncogenes like MYC at a concentration of 1 µM.[4]
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally similar but inactive control compound, NVS-MLLT-C (also referred to as this compound-N), is available and highly recommended for all experiments.[1][2] This compound has been shown to have no inhibitory activity against MLLT1 and MLLT3 in various assays, including AlphaScreen and NanoBRET, at concentrations where this compound is active.[2]
Q4: Why is it important to use a negative control like NVS-MLLT-C?
A4: Using a negative control is crucial to ensure that the observed cellular phenotype is a direct result of inhibiting the intended targets (MLLT1/3) and not due to off-target effects or the compound's chemical scaffold. By comparing the effects of this compound to an equimolar concentration of NVS-MLLT-C, researchers can attribute the specific biological outcomes to the inhibition of MLLT1/3.
Q5: Should I consider any other types of controls in my experiments?
A5: For comprehensive target validation, it is best practice to use a second, structurally distinct chemical probe for MLLT1/3 if available. This helps to ensure that the observed phenotype is not an artifact of a specific chemical scaffold. Additionally, genetic controls, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of MLLT1 and MLLT3, can provide orthogonal evidence to support the pharmacological findings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable phenotype after this compound treatment. | Compound inactivity: Improper storage or handling may have degraded the compound. | Confirm the activity of your this compound stock using a biochemical or biophysical assay (e.g., AlphaScreen, NanoBRET). |
| Suboptimal concentration: The concentration used may be too low for your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. | |
| Low target expression: The cell line used may not express sufficient levels of MLLT1 or MLLT3. | Confirm MLLT1 and MLLT3 expression levels in your cell line using Western blot or qPCR. | |
| High background or inconsistent results. | Off-target effects: The observed phenotype may be due to the inhibition of unintended targets. | Always include the negative control NVS-MLLT-C in your experiments to differentiate on-target from off-target effects. |
| Cellular health: High concentrations of the compound or prolonged treatment may induce cellular stress or toxicity. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the working concentration of this compound is not cytotoxic. | |
| Difficulty confirming target engagement in cells. | Assay sensitivity: The chosen method for confirming target engagement may not be sensitive enough. | Utilize a sensitive and direct measure of target engagement such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1][2] |
| Incorrect experimental conditions: Incubation times or temperatures may not be optimal for the chosen assay. | Optimize assay conditions, such as treatment duration and heating temperatures for CETSA, according to established protocols. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its negative control, NVS-MLLT-C.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 (µM) |
| This compound | MLLT1 | AlphaScreen | 0.26[5] |
| This compound | MLLT3 | TR-FRET | 0.254[2] |
| NVS-MLLT-C | MLLT1 | TR-FRET | > 20[2] |
| NVS-MLLT-C | MLLT3 | TR-FRET | > 20[2] |
Table 2: Cellular Target Engagement and Antiproliferative Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound (as NVS-MLLT-1) | HEK293T | NanoBRET | 0.5[2] |
| NVS-MLLT-C | HEK293T | NanoBRET | > 30[2] |
| This compound | MV-4-11 | Antiproliferation | 0.24[5] |
| This compound | MOLM-13 | Antiproliferation | 74.7[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Culture MV-4-11 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 1 µM), NVS-MLLT-C (e.g., 1 µM), or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for MLLT1.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for each treatment condition.
-
Plot the percentage of soluble MLLT1 relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for this compound-treated cells compared to the controls indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP) for Target Gene Analysis
ChIP-qPCR or ChIP-seq can be used to determine if this compound treatment leads to the displacement of MLLT1/3 from the chromatin at specific gene loci, such as the MYC promoter.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat MV-4-11 cells with this compound (e.g., 1 µM), NVS-MLLT-C (e.g., 1 µM), or DMSO for 24-72 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against MLLT1 or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Analysis:
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by qPCR or perform library preparation for ChIP-seq.
-
Western Blot for MLLT1/3 Protein Levels
Western blotting can be used to assess the total protein levels of MLLT1 and MLLT3 after this compound treatment. While this compound is an inhibitor and not a degrader, it is good practice to check for any unexpected effects on protein stability. In some contexts, inhibitor binding can lead to protein stabilization.[6]
Protocol:
-
Cell Treatment and Lysis:
-
Treat MV-4-11 cells with this compound, NVS-MLLT-C, or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MLLT1 or MLLT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Signaling Pathway and Experimental Logic
Caption: Mechanism of this compound action and its downstream effects.
Experimental Workflow for this compound Studies
Caption: Recommended experimental workflow with appropriate controls.
References
- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 3. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in NanoBRET assays with SGC-iMLLT
Welcome to the technical support center for NanoBRET™ assays featuring the chemical probe SGC-iMLLT. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in NanoBRET™ assays?
This compound is a potent and selective chemical probe that acts as an inhibitor of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9) by disrupting their interaction with acetylated histones.[1][2][3][4] In NanoBRET™ assays, this compound can be used to quantify the engagement of a test compound with the MLLT1 or MLLT3 target within living cells. It serves as a valuable tool to study the cellular potency and selectivity of novel inhibitors targeting these epigenetic reader domains.[3][4]
Q2: What is the principle of a NanoBRET™ Target Engagement assay?
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures the binding of a compound to a specific protein target in live cells.[5] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (the "donor") and a fluorescently labeled tracer that binds to the same protein (the "acceptor").[6][7][8] When a test compound is introduced, it competes with the tracer for binding to the target protein. This competition leads to a decrease in the BRET signal in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.[5][6]
Q3: What are the key components of a NanoBRET™ assay with this compound?
A typical NanoBRET™ assay to assess this compound's target engagement would involve:
-
Cells: A suitable cell line (e.g., HEK293) that can be transiently transfected.
-
NanoLuc® Fusion Vector: A plasmid encoding the target protein (e.g., MLLT1 or MLLT3) fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer: A fluorescently labeled ligand that binds to the target protein.
-
This compound: The chemical probe used as a test compound or reference inhibitor.
-
Nano-Glo® Substrate and Inhibitor: Reagents for the luciferase reaction.
-
Plate Reader: An instrument capable of detecting both the donor (luminescence) and acceptor (fluorescence) signals.
Troubleshooting Common Issues
This section provides guidance on how to identify and resolve common problems encountered during NanoBRET™ assays with this compound.
Issue 1: Low NanoBRET™ Ratio or Poor Z'-factor
A low NanoBRET™ ratio or a poor Z'-factor indicates a small assay window, making it difficult to distinguish between positive and negative results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Donor-to-Acceptor Ratio | Titrate the amount of NanoLuc®-fusion protein and NanoBRET™ tracer DNA used in the transfection to find the optimal ratio that yields the highest BRET signal. A common starting point is a 1:10 ratio (Donor:Acceptor).[9] |
| Incorrect Fusion Protein Orientation | The N- or C-terminal tagging of the target protein with NanoLuc® can affect its folding and the BRET efficiency. It is recommended to test both N- and C-terminal fusions to identify the optimal construct.[9][10] |
| Low Transfection Efficiency | Optimize the transfection protocol for the specific cell line being used. Ensure high-quality plasmid DNA and appropriate cell density at the time of transfection. |
| Cell Health Issues | Ensure cells are healthy and not overgrown before transfection and during the assay. Use cells at a consistent passage number. |
| Incorrect Filter Sets in Plate Reader | Verify that the plate reader is equipped with the correct filter sets for detecting the NanoLuc® donor emission (e.g., 450nm) and the tracer's acceptor emission (e.g., 610nm).[7] |
Issue 2: High Variability Between Replicates
High variability can mask real biological effects and lead to unreliable data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells into the microplate wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound or other compounds. |
| Edge Effects in the Microplate | To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with media or PBS to maintain a humidified environment. |
| Incomplete Cell Lysis/Substrate Mixing | Ensure thorough mixing after the addition of the Nano-Glo® substrate to ensure complete cell lysis and a uniform luminescent signal. |
Issue 3: Unexpected this compound IC50 Values
The observed IC50 value for this compound may differ from published values.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the concentration of the this compound stock solution. If possible, confirm its purity and identity. This compound is typically soluble in DMSO.[2] |
| Cell-Specific Differences | The potency of a compound can vary between different cell lines due to factors like membrane permeability and the expression levels of efflux pumps. |
| Assay Conditions | Differences in assay parameters such as cell density, incubation time with the compound, and tracer concentration can influence the apparent IC50 value. |
| This compound Degradation | Ensure proper storage of this compound at -20°C to maintain its stability.[2] Repeated freeze-thaw cycles should be avoided. |
Experimental Protocols & Data Presentation
General NanoBRET™ Target Engagement Protocol
This protocol provides a general workflow for a NanoBRET™ TE assay to measure the intracellular potency of this compound.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-MLLT1/3 fusion protein and the NanoBRET™ tracer at an optimized ratio.
-
Incubate for 20-24 hours.
-
-
Cell Plating for Assay:
-
Trypsinize and resuspend the transfected cells.
-
Dilute the cells in Opti-MEM™ I Reduced Serum Medium.
-
Plate the cells into a 96-well or 384-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for donor and acceptor wavelengths.
-
Data Analysis
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. The data is then typically plotted as the NanoBRET™ ratio versus the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the key binding and potency values for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.26 µM | MLLT1/3-histone interaction | Biochemical | [1] |
| Kd | 0.129 µM | MLLT1 YEATS domain | Biochemical | [1] |
| Kd | 0.077 µM | MLLT3 YEATS domain | Biochemical | [1] |
| Cellular IC50 | ~0.5 µM | MLLT1 | NanoBRET™ | [11] |
Visualizing Workflows and Pathways
NanoBRET™ Target Engagement Workflow
The following diagram illustrates the general workflow of a NanoBRET™ Target Engagement assay.
Caption: A flowchart of the NanoBRET™ Target Engagement assay workflow.
Principle of Competitive Binding in NanoBRET™
This diagram illustrates the competitive binding principle underlying the NanoBRET™ Target Engagement assay.
Caption: Competitive displacement of the tracer by this compound reduces the BRET signal.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting common issues in NanoBRET™ assays.
Caption: A decision tree for troubleshooting NanoBRET™ assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 6. NanoBRET — SGC-UNC [sgc-unc.org]
- 7. promega.com [promega.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 9. promegaconnections.com [promegaconnections.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
avoiding artifacts in FRAP assays when using SGC-iMLLT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SGC-iMLLT in Fluorescence Recovery After Photobleaching (FRAP) experiments. Our goal is to help you avoid common artifacts and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with FRAP measurements through autofluorescence?
A1: Based on available data, significant interference from this compound autofluorescence is unlikely when using standard green (e.g., GFP, Alexa 488) or yellow (e.g., YFP) fluorescent proteins. This compound has maximum absorbance wavelengths (λmax) at 234 nm and 295 nm[1], which are in the ultraviolet spectrum and far from the excitation wavelengths of commonly used fluorophores in FRAP (e.g., 488 nm for GFP).
However, it is always best practice to perform a control experiment. Image cells treated with this compound but lacking a fluorescently tagged protein of interest, using the same imaging settings as your FRAP experiment. This will allow you to definitively assess any background fluorescence contributed by the compound under your specific experimental conditions.
Q2: Could this compound be phototoxic and affect cell health during a FRAP experiment?
A2: While specific phototoxicity studies on this compound are not extensively published, the use of this compound in FRAP experiments has been successfully demonstrated without reported phototoxic effects[2]. General principles of phototoxicity suggest that compounds that absorb light in the UVA/UVB range can have the potential to generate reactive oxygen species[3]. Given this compound's absorbance in the UV range, it is crucial to minimize light exposure to the cells.
To mitigate potential phototoxicity:
-
Use the lowest possible laser power for both bleaching and imaging that still provides a good signal-to-noise ratio.
-
Minimize the duration of the imaging session.
-
Include a "no bleach" control where cells are treated with this compound and imaged over the same time course as the FRAP experiment to monitor for any signs of cellular stress or morphological changes.
Q3: Does this compound treatment itself alter protein mobility, independent of its target engagement?
A3: The primary mechanism of this compound is to inhibit the interaction between MLLT1/3 and histones[4]. This specific action is expected to increase the mobile fraction of MLLT1/3, as has been demonstrated experimentally[2]. Off-target effects are a possibility with any small molecule inhibitor. However, this compound has been shown to be highly selective for MLLT1/3 over other YEATS domains and a panel of bromodomains[2][5].
To confirm that the observed changes in mobility are due to the on-target effect of this compound, consider the following controls:
-
Use a negative control compound that is structurally related to this compound but inactive against MLLT1/3.
-
Perform the FRAP experiment on a cell line expressing a mutant of your protein of interest that this compound cannot bind to.
Q4: I am observing a faster fluorescence recovery after this compound treatment. How do I know this is a real effect and not an artifact?
A4: An increased recovery rate is the expected outcome for the inhibition of MLLT1/3 binding to chromatin by this compound[2]. To ensure this is a genuine biological effect and not an artifact, it is important to follow a rigorous experimental and analytical workflow. Pay close attention to data normalization and control for photobleaching during image acquisition[6][7][8][9]. A well-designed experiment with proper controls, as described in this guide, will help you confidently interpret your data.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in this compound treated cells | 1. Autofluorescence from the compound. 2. Contamination of the cell culture media. 3. Suboptimal imaging settings. | 1. Image cells treated with this compound but without fluorescent protein expression to determine the compound's contribution to background. 2. Use fresh, filtered media and solutions. 3. Adjust detector gain and offset to minimize background. |
| No change in recovery kinetics after this compound treatment | 1. Insufficient concentration or incubation time of this compound. 2. The protein of interest is not a direct target of this compound or its mobility is not affected by MLLT1/3 binding. 3. This compound is not active (degraded). | 1. Titrate the concentration of this compound and optimize the incubation time. 2. Confirm target engagement through an orthogonal assay like a Cellular Thermal Shift Assay (CETSA)[10][11][12][13][14]. 3. Use freshly prepared this compound solutions. |
| High variability in FRAP recovery curves between cells | 1. Heterogeneity in protein expression levels. 2. Differences in cell health or cell cycle stage. 3. Inconsistent bleaching parameters. | 1. Select cells with a narrow range of fluorescence intensity for analysis. 2. Ensure a healthy and synchronized cell population. 3. Use a consistent bleaching protocol (ROI size, laser power, and duration). |
| Fluorescence recovery is incomplete (large immobile fraction) | 1. A significant portion of the protein is genuinely immobile. 2. Photobleaching during the recovery phase is masking the true recovery. | 1. This may be a real biological finding. 2. Reduce the laser power and exposure time during post-bleach imaging. Normalize the recovery data to the total fluorescence of the cell to correct for acquisition photobleaching[15]. |
Quantitative Data Summary
The following table summarizes the quantitative data from a key study demonstrating the effect of this compound on the mobility of GFP-tagged MLLT1 and MLLT3 in U2OS cells. The study used FRAP to measure the half-maximal recovery time (t½), which is inversely proportional to the mobile fraction of the protein.
| Target Protein | Treatment | Half-Maximal Recovery Time (t½) in seconds (s) | Reference |
| GFP-MLLT1 (Wild-Type) | DMSO (Control) | 0.46 ± 0.06 | Moustakim, M., et al. (2018)[2] |
| GFP-MLLT1 (Wild-Type) | SAHA | 0.78 ± 0.09 | Moustakim, M., et al. (2018)[2] |
| GFP-MLLT1 (Wild-Type) | SAHA + this compound | 0.46 ± 0.05 | Moustakim, M., et al. (2018)[2] |
| GFP-MLLT3 (Wild-Type) | DMSO (Control) | 0.60 ± 0.09 | Moustakim, M., et al. (2018)[2] |
| GFP-MLLT3 (Wild-Type) | SAHA | 1.32 ± 0.45 | Moustakim, M., et al. (2018)[2] |
| GFP-MLLT3 (Wild-Type) | SAHA + this compound | 0.56 ± 0.02 | Moustakim, M., et al. (2018)[2] |
Note: SAHA (Suberanilohydroxamic acid) is a histone deacetylase inhibitor used to increase histone acetylation and enhance the binding of MLLT1/3 to chromatin, thus decreasing their mobility. The addition of this compound reverses this effect.
Experimental Protocols
Key Experiment: FRAP Assay for MLLT1/3 Mobility with this compound
This protocol is adapted from Moustakim, M., et al. (2018)[2].
1. Cell Culture and Transfection:
- Plate U2OS cells on glass-bottom dishes suitable for high-resolution microscopy.
- Transfect cells with plasmids encoding GFP-tagged MLLT1 or MLLT3 using a suitable transfection reagent.
- Allow cells to express the fluorescent protein for 24-48 hours.
2. Compound Treatment:
- Treat cells with this compound at the desired final concentration (e.g., 1-10 µM) for a specified duration (e.g., 2-24 hours) prior to imaging.
- Include appropriate vehicle controls (e.g., DMSO).
- For experiments investigating the interplay with histone acetylation, pre-treat with an HDAC inhibitor like SAHA (e.g., 2.5 µM) before adding this compound.
3. FRAP Data Acquisition:
- Use a confocal microscope equipped for FRAP.
- Maintain cells at 37°C and 5% CO₂ during imaging.
- Identify a cell with a moderate expression level of the GFP-tagged protein.
- Pre-bleach: Acquire 5-10 images at a low laser power to establish a baseline fluorescence intensity.
- Bleach: Use a high-intensity laser pulse to photobleach a defined region of interest (ROI) within the nucleus.
- Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach step to monitor fluorescence recovery in the ROI. The frequency and duration of image acquisition should be optimized based on the recovery speed of the protein.
4. Data Analysis:
- Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region outside the cell for each time point.
- Correct for background fluorescence by subtracting the background intensity from the ROI and control region intensities.
- Normalize for acquisition photobleaching by dividing the background-corrected ROI intensity by the background-corrected control region intensity at each time point.
- Scale the data, typically from 0 (immediately after bleaching) to 1 (pre-bleach intensity).
- Fit the recovery curve to an appropriate mathematical model to determine the half-maximal recovery time (t½) and the mobile fraction.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis [ideas.repec.org]
- 7. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis | PLOS One [journals.plos.org]
- 9. picoquant.com [picoquant.com]
- 10. CETSA [cetsa.org]
- 11. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. pelagobio.com [pelagobio.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
protocol optimization for CETSA to improve SGC-iMLLT target engagement data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Cellular Thermal Shift Assay (CETSA) for measuring the target engagement of SGC-iMLLT, an inhibitor of the ENL YEATS domain.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of CETSA for this compound target engagement?
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the binding of a ligand (in this case, this compound) to its target protein (ENL YEATS domain) within a cellular environment.[1][2] The core principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[1] In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures.[2] The binding of this compound to the ENL YEATS domain is expected to make the protein more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble ENL protein remaining at different temperatures, we can determine the extent of target engagement.[3]
Q2: Which CETSA format is recommended for this compound?
For this compound, a high-throughput CETSA format using a reporter system like the HiBiT/NanoLuc split luciferase system is highly recommended.[3] This approach involves tagging the ENL YEATS domain with a small HiBiT peptide. When the complementary LgBiT protein is added to the cell lysate, a luminescent signal is produced, which is proportional to the amount of soluble HiBiT-tagged ENL. This method offers higher throughput and sensitivity compared to traditional Western blotting.[2][3]
Q3: What is an Isothermal Dose-Response (ITDR) CETSA and how is it useful for this compound?
An Isothermal Dose-Response (ITDR) CETSA is a variation of the assay where cells are treated with a range of this compound concentrations but are heated to a single, optimized temperature.[4] This temperature is chosen to be in the steep part of the melting curve of the ENL YEATS domain, where a significant portion of the unbound protein would typically aggregate. By measuring the amount of soluble protein at this fixed temperature across a dose range of this compound, a dose-dependent stabilization can be observed, allowing for the determination of cellular EC50 values for target engagement.[3]
Q4: Can I perform CETSA on endogenous ENL protein?
Yes, it is possible to perform CETSA on the endogenous ENL protein.[3] However, this typically requires a highly specific and sensitive antibody for detection via Western blot or other immunoassays like AlphaScreen or Reverse Phase Protein Arrays (RPPA).[4][5] For initial optimization and higher throughput, using an engineered cell line expressing a tagged ENL YEATS domain (e.g., with HiBiT) is often more straightforward.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable thermal shift with this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low for effective target engagement in the cellular context.[4]2. Incorrect temperature range: The heating temperatures may not be appropriate to capture the melting curve of the ENL YEATS domain.3. Insufficient incubation time: The incubation time with this compound may not be long enough for cellular uptake and target binding.4. Poor antibody performance (for Western blot): The antibody may have low specificity or sensitivity for the ENL protein.[5] | 1. Perform an Isothermal Dose-Response (ITDR) experiment to determine the optimal concentration of this compound.2. Optimize the temperature gradient in your CETSA experiment. A typical starting point is a range from 37°C to 65°C.3. Increase the incubation time with this compound (e.g., 1-2 hours) to ensure sufficient cellular penetration and target binding.4. Validate your antibody using positive and negative controls. If issues persist, consider using a tagged protein system like HiBiT-ENL. |
| High variability between replicates. | 1. Inconsistent heating/cooling: Uneven temperature distribution across the sample block or plate can lead to variability.[4]2. Incomplete cell lysis: Inconsistent lysis can result in variable amounts of protein being extracted.3. "Plate edge effects": Wells at the edge of a microplate can experience different temperature and evaporation rates.[6] | 1. Use a PCR cycler with a heated lid for precise temperature control. Ensure a controlled cooling step.[4]2. Optimize the lysis procedure. For example, multiple freeze-thaw cycles can improve lysis efficiency.[7]3. Avoid using the outer wells of the microplate or fill them with a buffer to create a more uniform environment.[6] |
| Increased luminescence at 37°C with this compound treatment in HiBiT CETSA. | This has been observed specifically with this compound and the ENL(YEATS)-HiBiT construct.[3] The exact mechanism is not fully elucidated but may involve a conformational change upon drug binding that improves HiBiT/LgBiT complementation, independent of thermal stabilization.[3] | This phenomenon can be leveraged for an "isothermal" CETSA at 37°C, where an increase in luminescence indicates target engagement.[3] It is crucial to normalize the data appropriately, for instance, to a DMSO control at the same temperature.[3] |
| Low signal-to-noise ratio. | 1. Low expression of the target protein. 2. Suboptimal detection reagents: For HiBiT CETSA, the LgBiT and furimazine concentrations might not be optimal. For Western blot, the antibody concentration or substrate may be limiting. | 1. If using an expression system, consider optimizing transfection or transduction efficiency. For endogenous protein, you may need to use a more sensitive detection method.2. Titrate the detection reagents to find the optimal concentrations that provide the best signal window. |
Experimental Protocols
Protocol 1: HiBiT-CETSA Melt Curve for this compound
This protocol is adapted for a 384-well plate format using HEK293T cells expressing ENL(YEATS)-HiBiT.
-
Cell Culture and Seeding:
-
Culture HEK293T cells expressing C-terminally HiBiT-tagged ENL YEATS domain in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 20 µL of cell suspension (e.g., 1 x 10^6 cells/mL) into each well of a 384-well PCR plate.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and a vehicle control (e.g., DMSO).
-
Add the compound or vehicle to the cells. A typical final concentration for this compound as a positive control is 10-20 µM.
-
Incubate the plate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR plate in a thermocycler with a heated lid.
-
Apply a temperature gradient for 3 minutes (e.g., from 37°C to 61°C in 2°C increments).
-
Follow the heating step with a cooling step to 25°C for 3 minutes.
-
-
Cell Lysis:
-
Add an equal volume of lysis buffer containing the LgBiT protein and furimazine substrate (e.g., Nano-Glo® HiBiT Lytic Detection System).
-
Mix thoroughly and incubate at room temperature for 10 minutes to ensure complete lysis and signal development.
-
-
Detection:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values for each temperature point to the 37°C reading for each respective treatment group (this compound or vehicle).[3]
-
Plot the normalized luminescence (representing soluble protein) against temperature to generate the melting curves. A rightward shift in the curve for this compound-treated cells indicates thermal stabilization.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the different concentrations of this compound and a vehicle control to the cells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Heat the entire plate at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve experiment (Protocol 1) to be a point of significant protein aggregation in the vehicle-treated group (e.g., Tagg).
-
Cool the plate to 25°C for 3 minutes.
-
-
Cell Lysis and Detection:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Normalize the luminescence values of this compound-treated wells to the vehicle control wells.
-
Plot the normalized luminescence against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Visualizations
Caption: A flowchart of the general experimental workflow for CETSA.
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Caption: A decision tree for troubleshooting the absence of a thermal shift.
References
- 1. CETSA [cetsa.org]
- 2. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Efficacy and Delivery of SGC-iMLLT
Welcome to the technical support center for SGC-iMLLT, a potent and selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the in vivo efficacy and delivery of this valuable chemical probe. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Bioavailability: this compound has been reported to have poor oral bioavailability.[1] | Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. Optimize the formulation to improve solubility and absorption (see FAQs below). |
| Rapid Metabolism: this compound exhibits moderate metabolic stability, with N-demethylation being a primary metabolic pathway.[2] | Increase dosing frequency or consider co-administration with inhibitors of relevant metabolic enzymes (requires further investigation). Explore the use of analog compounds with improved metabolic stability, such as TDI-11055.[1] | |
| Inadequate Target Engagement: Insufficient concentration of this compound at the tumor site. | Utilize delivery systems that enhance tumor targeting, such as ligand-conjugated nanoparticles.[3][4] Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target inhibition. | |
| Observed Toxicity or Adverse Effects | Off-Target Effects: Although selective, high concentrations may lead to off-target activities. | Reduce the dose and/or dosing frequency. Confirm target engagement at the effective dose to ensure the therapeutic window is appropriately defined. |
| Vehicle-Related Toxicity: The formulation vehicle may be causing adverse reactions. | Test the vehicle alone as a control group. Consider alternative, well-tolerated vehicle formulations (e.g., cyclodextrin-based). | |
| Difficulty in Formulating for In Vivo Dosing | Poor Aqueous Solubility: this compound is a hydrophobic molecule. | Prepare a suspension or a solution using appropriate solubilizing agents. Common formulations include solutions in DMSO/PEG300/Tween-80/Saline or suspensions in 20% SBE-β-CD in saline.[2] |
| Precipitation of Compound Upon Injection | Ensure the formulation is stable at the desired concentration and temperature. Prepare fresh formulations for each experiment and visually inspect for precipitates before administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class chemical probe that potently and selectively inhibits the interaction between the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9) and acetylated histones.[5] MLLT1 and MLLT3 are components of the Super Elongation Complex (SEC), which plays a critical role in regulating transcriptional elongation. By inhibiting the YEATS domain, this compound disrupts the recruitment of the SEC to chromatin, leading to the downregulation of key oncogenes like MYC and HOXA9, which are crucial for the maintenance of certain leukemias, particularly those with MLL rearrangements or NPM1 mutations.[6][7]
Q2: What are the main challenges for the in vivo use of this compound?
A2: The primary challenges for the in vivo application of this compound are its suboptimal pharmacokinetic properties, including poor oral bioavailability and moderate metabolic stability.[1][2] These factors can make it difficult to achieve and maintain therapeutic concentrations in target tissues, potentially limiting its efficacy in animal models.
Q3: What are some recommended formulations for in vivo administration of this compound?
A3: Due to its low aqueous solubility, this compound requires specific formulations for in vivo use. Here are two commonly used starting points[2]:
-
Solution for IV/IP injection: A clear solution can be prepared by first dissolving this compound in DMSO, followed by dilution with PEG300, Tween-80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Suspension for IP/Oral gavage: A suspended solution can be made by adding a DMSO stock solution of this compound to an aqueous solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
Q4: What advanced delivery strategies can be employed to enhance the in vivo efficacy of this compound?
A4: To overcome the pharmacokinetic limitations of this compound, several advanced delivery strategies can be considered:
-
Nanoparticle Encapsulation: Formulating this compound into lipid-based nanoparticles (LNPs) or polymeric nanoparticles can improve its solubility, protect it from premature metabolism, and enhance its circulation time.[3][8][9]
-
Targeted Delivery: For hematological malignancies, nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on leukemia cells, such as CD33 or CD123, to increase drug accumulation at the tumor site and reduce systemic toxicity.[4][10]
-
Prodrug Approach: Chemical modification of this compound into a prodrug that is converted to the active form at the target site can improve its physicochemical properties and pharmacokinetic profile.
Q5: Are there any improved analogs of this compound for in vivo studies?
A5: Yes, a lead optimization effort on this compound led to the development of TDI-11055. This analog exhibits an improved pharmacokinetic profile and has demonstrated in vivo efficacy in murine models of Acute Myeloid Leukemia (AML).[1][11] TDI-11055 shows better oral bioavailability and a longer half-life compared to this compound.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its improved analog, TDI-11055.
Table 1: In Vitro Potency of this compound and TDI-11055
| Compound | Target | Assay Type | IC₅₀ / K_d | Reference |
| This compound | MLLT1 YEATS | AlphaScreen | IC₅₀ = 0.26 µM | [2] |
| MLLT1 YEATS | TR-FRET | IC₅₀ = 0.12 µM | [1] | |
| MLLT1 YEATS | Binding Assay | K_d = 0.129 µM | [2] | |
| MLLT3 YEATS | Binding Assay | K_d = 0.077 µM | [2] | |
| TDI-11055 | ENL YEATS | TR-FRET | IC₅₀ = 0.019 µM | [1] |
| ENL YEATS | Binding Assay | K_d = 0.009 µM | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and TDI-11055 in Mice
| Compound | Dose & Route | C_max (unbound) | AUC (unbound) | Oral Bioavailability (F%) | Reference |
| This compound | 100 mg/kg, PO | Not Reported | Not Reported | 3% (in rat) | [1] |
| TDI-11055 | 100 mg/kg, PO | 1.1 µM | 8.8 µM·h | >100% | [12] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Assessment in a Leukemia Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous or disseminated leukemia mouse model.
1. Cell Culture and Implantation:
- Culture a suitable human leukemia cell line (e.g., MV4-11, MOLM-13) under standard conditions.
- For a subcutaneous model, inject 5-10 x 10⁶ cells in a mixture of media and Matrigel subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
- For a disseminated model, inject 1 x 10⁶ cells intravenously via the tail vein.
2. Tumor Growth Monitoring and Randomization:
- Monitor subcutaneous tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2.
- For disseminated models, monitor disease progression by bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs (e.g., weight loss, hind limb paralysis).
- When tumors reach a predetermined size (e.g., 100-200 mm³) or at a specific time point post-injection for disseminated models, randomize mice into treatment and control groups.
3. Formulation and Administration of this compound:
- Prepare the this compound formulation as described in the FAQs (e.g., solution in DMSO/PEG300/Tween-80/Saline or suspension in 20% SBE-β-CD).
- Administer this compound at the desired dose and schedule (e.g., daily or twice daily) via the chosen route (e.g., IP, IV, or oral gavage).
- The control group should receive the vehicle formulation following the same schedule.
4. Efficacy Evaluation:
- Continue to monitor tumor growth or disease progression throughout the treatment period.
- Record animal body weights as an indicator of toxicity.
- At the end of the study, euthanize the mice and collect tumors and/or relevant tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, Western blot for target engagement, gene expression analysis).
- Primary efficacy endpoints are typically tumor growth inhibition (TGI) for subcutaneous models and overall survival for disseminated models.[13]
Visualizations
Signaling Pathway of MLLT1/AF9 in MLL-Rearranged Leukemia
Caption: MLLT1/AF9 signaling in MLL-rearranged leukemia.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy studies.
References
- 1. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Nanotechnology in leukemia therapy: revolutionizing targeted drug delivery and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Novel Inhibitors of MLLT1/3, a Critical Component of the Super-Elongation Complex (SEC), Target a Range of Molecularly Defined Acute Leukemias, with a Differential Profile to Menin Inhibition [ash.confex.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting the epigenome with advanced delivery strategies for epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid Nanoparticles for CRISPR-Based Cancer Therapies: Delivery, Epigenetic Modulation, and Emerging Applications [frontiersin.org]
- 10. Advances in the treatment of hematologic malignancies using immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SGC-iMLLT in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chemical probe SGC-iMLLT in long-term cell culture experiments. The information addresses potential challenges, with a focus on managing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe for the YEATS domain of MLLT3 (also known as AF9) and MLLT1 (also known as ENL). It acts as an inhibitor by occupying the acetyl-lysine binding pocket of the YEATS domain, thereby disrupting the interaction of MLLT3/1 with acetylated histone H3. This disruption can modulate gene transcription, making this compound a valuable tool for studying the biological roles of these proteins in cancer and other diseases.
Q2: What are the known effects of this compound on cell viability?
This compound has been shown to have anti-proliferative effects in various cancer cell lines, particularly those dependent on MLLT3 or MLLT1 for their survival. For example, in the human acute monocytic leukemia cell line MOLM-13, this compound induces cell death. It has also been demonstrated to inhibit the proliferation of other cancer cell lines, such as castration-resistant prostate cancer (CRPC) cells. The cytotoxic effects are often dose- and time-dependent.
Q3: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound is cell-line specific and should be determined empirically. As a starting point, a dose-response experiment is recommended. Based on published data, concentrations ranging from 1 µM to 10 µM are often used to elicit a biological response. For long-term culture, it is advisable to start at the lower end of this range and monitor for cytotoxicity.
Q4: How can I minimize solvent-related cytotoxicity?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the specific cell line being used, typically below 0.5%. Always include a vehicle control (DMSO alone at the same final concentration as the this compound-treated samples) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death observed shortly after adding this compound. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a lower concentration range for long-term studies. |
| The cell line is highly sensitive to the disruption of the MLLT3/1 pathway. | Consider using a cell line with lower MLLT3/1 expression as a negative control to confirm on-target toxicity. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle control. | |
| Gradual increase in cell death over several days of culture. | Cumulative cytotoxic effects of this compound. | Consider a pulsed treatment approach, where the compound is removed after a certain period and replaced with fresh medium. |
| Instability of the compound in culture medium. | Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound. |
| Inaccurate compound dilution. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Verify the concentration of the stock solution. | |
| No observable effect on cell viability or proliferation. | The cell line may not be dependent on the MLLT3/1 pathway. | Confirm the expression of MLLT3 and MLLT1 in your cell line using techniques like Western blotting or qPCR. |
| The concentration of this compound is too low. | Perform a dose-response experiment with a higher concentration range. | |
| The compound has degraded. | Store the this compound stock solution as recommended by the manufacturer (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Experimental Protocols
1. Dose-Response Assay to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a standard cell viability assay like MTT or resazurin.
-
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) or stabilize for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 48, 72, or 96 hours).
-
Add the cell viability reagent (MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
2. Long-Term Cell Viability Monitoring
This protocol outlines a method for assessing the viability of cells cultured with this compound over an extended period using trypan blue exclusion.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Seed cells in multi-well plates at a low density to allow for long-term growth.
-
Treat the cells with the desired concentration of this compound (typically at or below the IC50) and a vehicle control.
-
At regular time points (e.g., every 2, 4, 6, and 8 days), harvest the cells from one well for each condition.
-
For adherent cells, trypsinize and collect the cells. For suspension cells, collect the entire cell suspension.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate the total number of viable cells and the percentage of viability for each time point.
-
Replenish the medium with fresh this compound in the remaining wells every 2-3 days to maintain compound activity.
-
Plot the viable cell number and percentage of viability over time for both treated and control groups.
-
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for high cytotoxicity.
Technical Support Center: Interpreting Unexpected Results in Gene Expression Analysis after SGC-iMLLT Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in gene expression analysis following treatment with SGC-iMLLT, a potent and selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).
Frequently Asked Questions (FAQs)
Q1: We observe widespread gene expression changes, both up- and downregulation, after this compound treatment. Isn't an inhibitor of transcriptional activators expected to only cause downregulation?
A1: This is a common and often expected finding. While this compound inhibits the function of MLLT1 and MLLT3, which are components of transcriptional elongation complexes, the resulting impact on gene expression is complex and not limited to downregulation. Several factors contribute to this:
-
Indirect Effects: this compound can alter the expression of other transcription factors or regulatory proteins. These downstream effectors can, in turn, activate or repress their own sets of target genes, leading to a cascade of both up- and downregulation.
-
Disruption of Repressive Complexes: In some contexts, MLLT1/3 might be part of complexes that sequester or inhibit repressor proteins. Inhibition of MLLT1/3 could release these repressors, leading to the downregulation of their targets. Conversely, if MLLT1/3 are involved in maintaining the expression of a repressor, their inhibition could lead to the upregulation of the repressor's target genes.
-
Chromatin Reorganization: Changes in the activity of the Super Elongation Complex (SEC), of which MLLT1 and MLLT3 are components, can lead to broad alterations in chromatin structure, making new regions of the genome accessible to transcription factors while compacting others.
-
Feedback Loops: Cellular signaling pathways often contain intricate feedback loops. Inhibiting one component can trigger compensatory mechanisms, leading to the unexpected activation of other genes.
Q2: We see an upregulation of a known oncogene after this compound treatment, which is counterintuitive. How can we explain this?
A2: This is a critical observation that requires careful investigation. Possible explanations include:
-
Complex Regulatory Networks: The oncogene might be negatively regulated by a factor that is itself a direct or indirect target of MLLT1/3-mediated activation. By inhibiting MLLT1/3, the expression of this repressor may decrease, leading to the derepression and subsequent upregulation of the oncogene.
-
"Bivalent" Promoters: Some genes, including certain oncogenes, can have both activating and repressive histone marks at their promoters, keeping them poised for rapid activation or repression. Treatment with an epigenetic modulator like this compound could potentially resolve this bivalent state in favor of activation in specific cellular contexts.
-
Off-Target Effects: While this compound is a selective inhibitor, the possibility of off-target effects on other cellular proteins cannot be entirely ruled out, especially at higher concentrations. These off-target interactions could lead to the activation of signaling pathways that drive the expression of the observed oncogene.
Q3: Our gene expression changes are not consistent across different cell lines or experimental replicates. What could be the cause?
A3: Inconsistent results can stem from several sources:
-
Cell Line-Specific Factors: The genetic and epigenetic landscape of each cell line is unique. Differences in the baseline expression of MLLT1, MLLT3, their binding partners, and downstream targets, as well as the status of key signaling pathways, can all contribute to variable responses to this compound.
-
Experimental Variability: Minor variations in experimental conditions can lead to significant differences in results. This includes inconsistencies in cell density, passage number, treatment duration, inhibitor concentration, and RNA extraction efficiency.
-
Mycoplasma Contamination: Mycoplasma infection is a common and often undetected problem in cell culture that can profoundly alter gene expression and cellular responses to drug treatment.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected gene expression results.
Scenario 1: Unexpected Upregulation of a Gene or Pathway
| Possible Cause | Recommended Action(s) |
| Indirect effect via a downregulated repressor | 1. Literature/Database Search: Investigate if the upregulated gene is known to be repressed by a specific transcription factor. 2. Gene Expression Analysis: Check your RNA-seq or qPCR data for the expression level of this putative repressor. 3. ChIP-qPCR/ChIP-seq: Perform Chromatin Immunoprecipitation for the repressor at the promoter of the upregulated gene to see if its binding is altered by this compound treatment. |
| Off-target effect of this compound | 1. Dose-Response Experiment: Perform a dose-response study to determine if the unexpected upregulation is observed only at higher concentrations of this compound. 2. Use of a Negative Control: If available, use a structurally related but inactive analog of this compound as a negative control. 3. Orthogonal Inhibition: Use a different inhibitor targeting MLLT1/3 with a distinct chemical scaffold to see if the same effect is observed. |
| Cellular Stress Response | 1. Gene Ontology (GO) Analysis: Perform GO analysis on your differentially expressed genes to see if stress-related pathways are enriched. 2. Cell Viability/Apoptosis Assays: Assess cell health to determine if the treatment is inducing a stress or apoptotic response that could confound gene expression results. |
Scenario 2: Lack of Expected Gene Downregulation (e.g., MYC, HOXA9)
| Possible Cause | Recommended Action(s) |
| Ineffective this compound Treatment | 1. Verify Inhibitor Activity: Confirm the identity and purity of your this compound compound. Ensure proper storage and handling to prevent degradation. 2. Optimize Treatment Conditions: Perform a time-course and dose-response experiment to identify the optimal treatment duration and concentration for your cell line. 3. Western Blot for Target Engagement: Assess the levels of histone modifications known to be downstream of MLLT1/3 activity (e.g., H3K79me2, if Dot1L is a key partner in your system) to confirm target engagement. |
| Compensatory Mechanisms | 1. Pathway Analysis: Analyze your gene expression data for the upregulation of parallel or redundant signaling pathways that could maintain the expression of the target gene. 2. Combination Treatment: Consider co-treating with an inhibitor of the identified compensatory pathway to see if the expected downregulation is restored. |
| Cell Line Resistance | 1. Baseline Expression Levels: Check the baseline expression levels of MLLT1 and MLLT3 in your cell line. Very high expression may require higher concentrations of the inhibitor. 2. Mutation Analysis: Sequence the YEATS domains of MLLT1 and MLLT3 in your cell line to rule out mutations that might prevent this compound binding. |
Data Presentation
Table 1: Summary of this compound Properties and Expected Effects
| Parameter | Value/Effect | Reference(s) |
| Target(s) | MLLT1 (ENL) and MLLT3 (AF9) YEATS domains | [1] |
| Mechanism of Action | Inhibits the interaction of MLLT1/3 with acetylated histones | [1] |
| Reported IC50 | ~0.4 µM in a cellular reporter assay | [2] |
| Expected Downstream Effects | Downregulation of genes such as MYC and HOXA9 | [3] |
| Involved Signaling Pathways | Super Elongation Complex (SEC), Wnt signaling, interaction with Dot1L | [4][5][6] |
Mandatory Visualizations
Caption: this compound mechanism of action and expected downstream effects.
Caption: Logical workflow for troubleshooting unexpected gene upregulation.
Experimental Protocols
RNA Isolation and Purification for RNA-seq
This protocol is suitable for isolating high-quality total RNA from cultured cells for downstream applications like RNA-sequencing.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis:
-
Aspirate cell culture medium.
-
Add 1 mL of TRIzol reagent per 10 cm² of culture dish area.
-
Lyse cells by repeatedly pipetting the solution.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).
-
Evaluate RNA integrity using a Bioanalyzer or similar instrument (RIN > 8 is recommended for RNA-seq).
-
Reverse Transcription and qPCR (Two-Step)
This protocol is for validating gene expression changes identified by RNA-seq.
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific forward and reverse primers
-
Nuclease-free water
Procedure:
Step 1: Reverse Transcription (cDNA Synthesis)
-
In a PCR tube, combine 1 µg of total RNA, random hexamers/oligo(dT) primers, and dNTPs. Adjust the volume with nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Incubate at 25°C for 10 minutes, then 50°C for 50 minutes, and finally inactivate the enzyme at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
Step 2: qPCR
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the reaction mix.
-
Perform the qPCR in a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene.
Western Blot for Histone Modifications
This protocol is for assessing changes in global histone marks.
Materials:
-
Acid extraction buffer (e.g., 0.2 N HCl)
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K79me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Histone Extraction:
-
Isolate nuclei from treated and control cells.
-
Extract histones using an acid extraction method.
-
Neutralize the extract and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent and visualize the signal using a chemiluminescence imaging system.
-
Normalize the signal of the modified histone to the signal of total histone H3.
-
Chromatin Immunoprecipitation (ChIP-seq)
This protocol allows for the genome-wide analysis of protein-DNA interactions.
Materials:
-
Formaldehyde (for crosslinking)
-
Glycine (for quenching)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP-grade antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Sequencing library preparation kit
Procedure:
-
Crosslinking and Chromatin Preparation:
-
Crosslink proteins to DNA in live cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse cells and isolate nuclei.
-
Shear chromatin to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C.
-
-
DNA Purification and Library Preparation:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Prepare a sequencing library from the purified ChIP DNA.
-
-
Sequencing and Analysis:
-
Sequence the library on a high-throughput platform.
-
Align reads to a reference genome and perform peak calling to identify regions of protein binding.
-
Cell Viability Assay (MTT)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 3. RNAi-mediated silencing of MLL-AF9 reveals leukemia-associated downstream targets and processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collaboration of MLLT1/ENL, Polycomb and ATM for transcription and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLLT1/ENL Antibody | Cell Signaling Technology [cellsignal.com]
- 6. MLLT3 MLLT3 super elongation complex subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative Chemical Probes for Inhibiting the MLLT1 YEATS Domain
For Researchers, Scientists, and Drug Development Professionals
The MLLT1 (ENL) YEATS domain has emerged as a critical reader of histone acylation, playing a pivotal role in transcriptional regulation and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). The development of chemical probes to inhibit this interaction is a key strategy for therapeutic intervention. This guide provides an objective comparison of prominent and alternative chemical probes targeting the MLLT1 YEATS domain, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of MLLT1 YEATS Domain Inhibitors
The following tables summarize the quantitative data for several key chemical probes targeting the MLLT1 YEATS domain. These probes are compared based on their in vitro binding affinity, selectivity against other human YEATS domains, and cellular target engagement.
Table 1: In Vitro Binding Affinity and Selectivity of MLLT1 YEATS Domain Inhibitors
| Chemical Probe | MLLT1 IC₅₀ (µM) | MLLT1 K_d_ (µM) | MLLT3 IC₅₀ (µM) | MLLT3 K_d_ (µM) | YEATS2 IC₅₀ (µM) | YEATS4 IC₅₀ (µM) | Assay Methods |
| SGC-iMLLT | 0.26[1] | 0.129[1][2] | - | 0.077[1][2][3] | >10[3] | >10[3] | AlphaScreen, ITC |
| PFI-6 | 0.14[4][5] | - | 0.16[4][5] | - | >30 | >30 | HTRF |
| NVS-MLLT-1 | 0.15[6][7] | - | 0.254[6][7] | - | >20[7] | >20[7] | AlphaScreen |
| TDI-11055 | 0.05[8] | 0.119[8] | 0.07[8] | - | >100[8] | >100[8] | TR-FRET, ITC |
Table 2: Cellular Target Engagement and Activity of MLLT1 YEATS Domain Inhibitors
| Chemical Probe | Cellular Assay | Readout | Potency (µM) | Cell Line |
| This compound | NanoBRET | MLLT3 Displacement | IC₅₀ ≈ 0.4[9] | HEK293 |
| FRAP | MLLT1/3 Chromatin Dissociation | Effective at 1 | MV4-11 | |
| CETSA | MLLT1 Thermal Stabilization | Effective at 10 | - | |
| PFI-6 | NanoBRET | MLLT3 Displacement | IC₅₀ ≈ 0.76[10] | - |
| FRAP | MLLT1 Chromatin Dissociation | Effective | - | |
| NVS-MLLT-1 | NanoBRET | MLLT1 Displacement | IC₅₀ ≈ 0.5[11] | - |
| FRAP | MLLT1 Chromatin Dissociation | Effective | - | |
| TDI-11055 | CETSA | ENL Thermal Stabilization | Effective | MOLM-13[8] |
| Cell Viability | Inhibition of Proliferation | IC₅₀ = 0.10 (8-day)[12] | MV4;11[12] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Detailed Methodologies for Key Experiments
A comprehensive evaluation of chemical probes requires a multi-faceted approach, employing a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited in this guide.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the in vitro binding affinity of inhibitors by quantifying their ability to disrupt the interaction between the MLLT1 YEATS domain and an acetylated histone peptide.
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone H3 peptide is bound to streptavidin-coated donor beads, and a His-tagged MLLT1 YEATS domain is bound to nickel-coated acceptor beads. Inhibition of the MLLT1-histone interaction separates the beads, leading to a decrease in signal.
-
Protocol Outline:
-
Dispense test compounds at various concentrations into a 384-well plate.
-
Add a solution containing the His-tagged MLLT1 YEATS domain and the biotinylated histone H3 peptide to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium.
-
Add a mixture of streptavidin-donor and nickel-acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Typical Reagent Concentrations:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the MLLT1 YEATS domain, allowing for the determination of the dissociation constant (K_d_), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Principle: A solution of the inhibitor is titrated into a solution containing the MLLT1 YEATS domain. The heat released or absorbed during binding is measured.
-
Protocol Outline:
-
Prepare solutions of the purified MLLT1 YEATS domain and the inhibitor in the same, precisely matched buffer.
-
Load the MLLT1 YEATS domain solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the sample cell.
-
Record the heat change after each injection.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.
-
-
Typical Concentrations:
-
MLLT1 YEATS domain in cell: 10-50 µM
-
Inhibitor in syringe: 100-500 µM (typically 10-fold higher than the protein concentration)
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Principle: Ligand binding generally increases the thermal stability of a protein. In CETSA, cells are treated with a compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified.
-
Protocol Outline:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble MLLT1 in the supernatant, typically by Western blotting or a luminescence-based method (e.g., using a HiBiT-tagged MLLT1).[14]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[14]
-
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the intracellular binding of a compound to its target protein.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged MLLT1 (donor) and a fluorescently labeled tracer that binds to the MLLT1 YEATS domain (acceptor). A test compound that binds to the YEATS domain will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Transfect cells with a plasmid encoding the MLLT1-NanoLuc® fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the fluorescent tracer at a fixed concentration to the cells.
-
Add the test compound at various concentrations.
-
Incubate the plate to allow for binding equilibrium.
-
Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently tagged proteins in living cells, providing insights into their chromatin binding dynamics.
-
Principle: A specific region of the nucleus in a cell expressing a fluorescently tagged MLLT1 (e.g., MLLT1-GFP) is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached region is monitored over time, which reflects the movement of unbleached MLLT1-GFP molecules into the area. A faster recovery suggests weaker chromatin binding.
-
Protocol Outline:
-
Transfect cells with a plasmid encoding a fluorescently tagged MLLT1.
-
Culture the cells on a glass-bottom dish suitable for live-cell imaging.
-
Identify a cell with appropriate expression levels and a region of interest (ROI) within the nucleus.
-
Acquire a few pre-bleach images of the ROI.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-lapse series of images of the recovering fluorescence in the ROI.
-
Analyze the fluorescence intensity in the bleached region over time to determine the recovery kinetics. A decrease in the half-life of recovery upon inhibitor treatment indicates displacement of MLLT1 from chromatin.[10][11]
-
References
- 1. Importance of a Specific Amino Acid Pairing for Murine MLL Leukemias Driven by MLLT1/3 or AFF1/4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. uniprot.org [uniprot.org]
- 4. Function of leukemogenic mixed lineage leukemia 1 (MLL) fusion proteins through distinct partner protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLLT1 MLLT1 super elongation complex subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of leukemogenic mixed lineage leukemia 1 (MLL) fusion proteins through distinct partner protein complexes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 11. genecards.org [genecards.org]
- 12. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesgc.org [thesgc.org]
- 14. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGC-iMLLT and Other YEATS Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a recently identified family of epigenetic "reader" modules that recognize acetylated and crotonylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in various cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of SGC-iMLLT, a first-in-class chemical probe for the MLLT1 (ENL) and MLLT3 (AF9) YEATS domains, and other notable YEATS domain inhibitors.
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of key YEATS domain inhibitors based on published experimental data.
Table 1: Potency of YEATS Domain Inhibitors (IC50/Kd in nM)
| Inhibitor | MLLT1 (ENL) | MLLT3 (AF9) | GAS41 | YEATS2 | Assay Type | Reference(s) |
| This compound | 260 (IC50), 129 (Kd) | 77 (Kd) | >10,000 (IC50) | >10,000 (IC50) | AlphaScreen, ITC | [1][2][3] |
| SR-0813 | 25 (IC50), 30 (Kd) | 311 (IC50) | - | - | HTRF, SPR | [4][5][6] |
| NVS-MLLT-1 | 150 (IC50) | 254 (IC50) | >20,000 (IC50) | >20,000 (IC50) | TR-FRET | [7] |
| XL-13m | 560 (IC50) | 2500 (IC50) | - | - | Competitive photo-cross-linking | [8] |
| DLG-41 | - | - | Submicromolar | - | - | [9] |
Table 2: Cellular Activity of YEATS Domain Inhibitors (EC50/Cellular IC50 in nM)
| Inhibitor | Cell Line | Cellular Target | Value | Assay Type | Reference(s) |
| This compound | MV-4-11 | MLLT3-H3.3 interaction | 400 (IC50) | Reporter Assay | [3] |
| SR-0813 | MV4;11 | ENL | 205 (EC50) | CETSA | [4][5][6] |
| SR-0813 | MV4;11 | AF9 | 76 (EC50) | CETSA | [4][5][6] |
| NVS-MLLT-1 | - | MLLT1 | 500 (IC50) | NanoBRET | [10][11] |
Experimental Methodologies
A variety of biophysical and cell-based assays are employed to characterize YEATS domain inhibitors. Below are detailed descriptions of the key experimental protocols.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is used to measure the binding affinity of inhibitors to YEATS domains.
-
Principle: Donor and acceptor beads are brought into proximity through the interaction of a biotinylated histone peptide and a His-tagged YEATS domain protein. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, resulting in a luminescent signal. Inhibitors that disrupt the protein-peptide interaction cause a decrease in the signal.[12][13]
-
Protocol Outline:
-
Reagents: Biotinylated histone peptide (e.g., H3K9ac), His-tagged YEATS domain protein, Streptavidin-coated donor beads, and Ni-NTA-coated acceptor beads are prepared in an appropriate assay buffer.[14]
-
Incubation: The YEATS domain protein, biotinylated histone peptide, and varying concentrations of the test inhibitor are incubated together.
-
Bead Addition: Donor and acceptor beads are added to the mixture and incubated to allow for binding.
-
Detection: The plate is read using an AlphaScreen-compatible plate reader to measure the luminescent signal.
-
Data Analysis: IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This technology is utilized to measure protein-protein interactions and target engagement in living cells.
-
Principle: A NanoLuc® luciferase-tagged YEATS domain protein (donor) and a HaloTag®-tagged histone protein (acceptor) are co-expressed in cells. When the two proteins are in close proximity, energy is transferred from the donor to the acceptor upon addition of the NanoLuc® substrate, resulting in a BRET signal. Inhibitors that disrupt this interaction lead to a decrease in the BRET signal.[15][16][17]
-
Protocol Outline:
-
Cell Transfection: Cells are co-transfected with plasmids encoding the NanoLuc®-YEATS domain fusion and the HaloTag®-histone fusion.
-
HaloTag® Labeling: The HaloTag®-fusion protein is labeled with a fluorescent ligand.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the test inhibitor.
-
Substrate Addition: The NanoLuc® substrate is added to the cells.
-
Detection: The donor and acceptor emission signals are measured using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the mobility of fluorescently labeled proteins in living cells, providing insights into target engagement.
-
Principle: A YEATS domain protein tagged with a fluorescent protein (e.g., GFP) is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. The binding of an inhibitor to the YEATS domain can alter its mobility and thus the rate of fluorescence recovery.
-
Protocol Outline:
-
Cell Transfection and Culture: Cells are transfected with a plasmid encoding the fluorescently tagged YEATS domain protein.
-
Inhibitor Treatment: Cells are treated with the inhibitor or a vehicle control.
-
Photobleaching: A region of interest within the cell is photobleached.
-
Image Acquisition: A time-lapse series of images is acquired to monitor fluorescence recovery.
-
Data Analysis: The fluorescence recovery curve is analyzed to determine the mobile fraction and the halftime of recovery.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with an inhibitor and then subjected to a temperature gradient. The amount of soluble protein at each temperature is then quantified, typically by Western blotting or other protein detection methods.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control.
-
Heating: The cell lysates are heated at a range of temperatures.
-
Protein Solubilization and Separation: The soluble fraction of the protein is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified.
-
Data Analysis: A melting curve is generated, and the shift in the melting temperature upon inhibitor binding is determined.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involving ENL/AF9 and GAS41, highlighting the points of intervention for their respective inhibitors.
The ENL and AF9 proteins, through their YEATS domains, recognize acetylated histones (e.g., H3K9ac) and are components of the Super Elongation Complex (SEC).[18][19] This interaction is crucial for the recruitment of RNA Polymerase II and the histone methyltransferase DOT1L to target gene promoters, leading to transcriptional elongation of oncogenes such as MYC and HOXA9.[5][20] Inhibitors like this compound and SR-0813 block the YEATS domain's recognition of acetylated histones, thereby disrupting this oncogenic transcriptional program.
The GAS41 protein recognizes acetylated histones, such as H3K27ac, through its YEATS domain, which promotes the deposition of the histone variant H2A.Z, a process linked to cancer progression.[21][22] Additionally, GAS41 can negatively regulate the p53 tumor suppressor pathway.[23] Inhibitors targeting the GAS41 YEATS domain, such as DLG-41, can disrupt these functions, potentially leading to the suppression of cancer cell growth.
Conclusion
This compound has been instrumental as a chemical probe for elucidating the biological roles of MLLT1/3 YEATS domains. The development of additional inhibitors like SR-0813 and NVS-MLLT-1 with different selectivity profiles and improved cellular potency provides a valuable toolkit for researchers. Furthermore, the emergence of inhibitors for other YEATS family members, such as DLG-41 for GAS41, opens new avenues for therapeutic strategies in various cancers. The continued development and characterization of selective and potent YEATS domain inhibitors will be crucial for advancing our understanding of their roles in health and disease and for the development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 11. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. epicypher.com [epicypher.com]
- 14. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 18. The essential role of acetyllysine binding by the YEATS domain in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AF9 YEATS Domain Links Histone Acetylation to DOT1L-Mediated H3K79 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment-Based Discovery of AF9 YEATS Domain Inhibitors [mdpi.com]
- 21. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unveiling the role of GAS41 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SGC-iMLLT and BET Inhibitors in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two classes of epigenetic inhibitors, SGC-iMLLT and its derivatives targeting the MLLT1/3-histone interaction, and Bromodomain and Extra-Terminal (BET) inhibitors, in various models of Acute Myeloid Leukemia (AML). The information presented is collated from multiple studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. This guide focuses on two promising classes of epigenetic inhibitors:
-
This compound and its derivatives (e.g., TDI-11055): These are inhibitors of the YEATS domain of MLLT1 (also known as ENL) and MLLT3 (also known as AF9). The YEATS domain is a reader of histone acetylation, and its inhibition disrupts the function of the super elongation complex (SEC), which is crucial for the transcription of key oncogenes in certain AML subtypes.[1][2][3]
-
BET inhibitors (e.g., JQ1, OTX015, ABBV-075): These small molecules target the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are also readers of histone acetylation and play a critical role in the transcriptional regulation of major oncogenes, including MYC and BCL2.[4][5]
This guide will compare the mechanisms of action, present available quantitative data on their efficacy, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action
While both this compound and BET inhibitors target epigenetic reader domains that recognize acetylated histones, they act on distinct protein families with partially overlapping downstream effects.
This compound and its derivatives competitively bind to the YEATS domain of MLLT1/3, preventing its interaction with acetylated histones.[6][7] This disrupts the recruitment of the super elongation complex (SEC) to chromatin, leading to the downregulation of critical leukemogenic genes such as MYC and HOXA9.[3][8] This mechanism is particularly relevant in AML with MLL rearrangements or NPM1 mutations, where there is a strong dependency on ENL.[1][8]
BET inhibitors competitively bind to the bromodomains of BET proteins, primarily BRD4, displacing them from acetylated histones at enhancers and promoters of target genes.[4][9] This leads to the transcriptional repression of key oncogenes, most notably c-Myc and the anti-apoptotic factor BCL2, resulting in cell cycle arrest and apoptosis in AML cells.[5][10]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound derivatives and various BET inhibitors in AML models. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: In Vitro Efficacy in AML Cell Lines
| Inhibitor | Target | AML Cell Line | Genotype | IC50 (µM) | Reference |
| TDI-11055 | MLLT1/3 (ENL/AF9) | MV4;11 | MLL-AF4 | ~0.01 | [8] |
| MOLM-13 | MLL-AF9 | ~0.01 | [8] | ||
| OCI-AML3 | NPM1c | ~0.1 | [8] | ||
| JQ1 | BET Bromodomains | MV4-11 | MLL-AF4 | 0.17 | [11] |
| MOLM-13 | MLL-AF9 | 1.8 | [11] | ||
| OCI-AML3 | NPM1c | 0.2 | [11] | ||
| PLX51107 | BET Bromodomains | MV4-11 | MLL-AF4 | 0.17 | [11] |
| MOLM-13 | MLL-AF9 | 1.8 | [11] | ||
| OCI-AML3 | NPM1c | 0.2 | [11] | ||
| INCB054329 | BET Bromodomains | MV-4-11 | MLL-AF4 | Dose-dependent apoptosis | [12] |
| ABBV-075 | BET Bromodomains | MOLM-13 | MLL-AF9 | Potent apoptosis | [13] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Model | Treatment | Outcome | Reference |
| TDI-11055 | MV4;11 Xenograft | Oral administration | Blocked disease progression | [8][13] |
| OCI-AML3 PDX | Oral administration | Blocked disease progression | [8][13] | |
| PLX51107 | MV4-11 Xenograft | 20 mg/kg daily, oral | Prolonged survival (median 47 vs 30 days) | [11] |
| I-BET151 | OCI-AML3 Xenograft | Administration | Impaired tumor growth, improved survival | [5] |
| INCB054329 | MV-4-11 Xenograft | 10, 30, 75 mg/kg daily | Dose-dependent reduction in tumor burden | [14] |
| ABBV-075 | AML PDX | Co-treatment with Venetoclax | Significantly reduced AML burden and improved survival | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13, OCI-AML3) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of appropriate culture medium.[3] For non-dividing primary AML samples, a higher density of 1 x 10^6 cells/mL is recommended.[3] Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives or BET inhibitors) in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with the desired concentrations of inhibitors or vehicle control for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation. Wash the cells twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[17][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[17] Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
In Vivo AML Xenograft Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of novel therapeutics.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID/IL2rg-null (NSG) mice, which are suitable for engrafting human AML cells.[1][4]
-
Cell Implantation: For a CDX model, inject a suspension of human AML cells (e.g., 5 x 10^6 MV4-11 cells) intravenously into the tail vein of the mice.[11] For a PDX model, primary patient AML cells are injected.[1][4]
-
Monitoring Tumor Burden: Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging (if cells are luciferase-tagged) or by flow cytometric analysis of peripheral blood for human CD45+ cells.[11]
-
Compound Administration: Once the tumor burden is established, randomize the mice into treatment and control groups. Administer the inhibitors (e.g., PLX51107 at 20 mg/kg daily via oral gavage) or vehicle control.[11]
-
Efficacy Assessment: Monitor the tumor growth and the health of the mice. The primary endpoints are typically tumor growth inhibition and overall survival.[5][11] At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration.[11]
Visualizations
The following diagrams illustrate the signaling pathways affected by these inhibitors and a general experimental workflow.
Caption: this compound Signaling Pathway in AML.
Caption: BET Inhibitor Signaling Pathway in AML.
Caption: General Experimental Workflow.
Conclusion
Both this compound derivatives and BET inhibitors demonstrate significant anti-leukemic activity in preclinical AML models by targeting critical epigenetic pathways. This compound and its improved analogs, like TDI-11055, show particular promise in AML subtypes with MLL rearrangements and NPM1 mutations by inhibiting the ENL/AF9-histone interaction.[8] BET inhibitors have a broader preclinical validation across various AML subtypes, primarily through the downregulation of c-Myc and BCL2.[5]
While the available data suggest that both classes of inhibitors are potent, direct comparative studies are needed to definitively establish their relative efficacy and therapeutic potential in specific AML patient populations. The development of more potent and bioavailable derivatives of this compound warrants further investigation and comparison with the more clinically advanced BET inhibitors. Combination strategies, such as the use of BET inhibitors with BCL2 inhibitors like venetoclax, have shown synergistic effects and may represent a promising path forward for both classes of epigenetic modulators in the treatment of AML.[12][13]
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 11. Human AML xenograft in vivo model [bio-protocol.org]
- 12. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
methods for validating the on-target mechanism of action of SGC-iMLLT
For Researchers, Scientists, and Drug Development Professionals
SGC-iMLLT is a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), crucial proteins involved in transcriptional regulation through the recognition of acetylated histones.[1] Validating the on-target mechanism of action is a critical step in utilizing such probes to ensure that the observed biological effects are a direct consequence of inhibiting the intended target. This guide provides a comparative overview of key experimental methods for validating the on-target activity of this compound, alongside alternative probes, and includes detailed experimental protocols and supporting data.
Comparative Analysis of MLLT1/3 Chemical Probes
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency against MLLT1/3 YEATS Domains
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | MLLT1 | - | - | 129[2][3] |
| MLLT3 | - | - | 77[2][3] | |
| MLLT1/3 Interaction | AlphaScreen | 260[2] | - | |
| This compound-N (Negative Control) | MLLT1 | CETSA | No stabilization up to 10 µM[1] | - |
| NVS-MLLT-1 | MLLT1 | AlphaScreen | 150[4][5] | 109[6] |
| MLLT3 | AlphaScreen | 254[4] | - | |
| PFI-6 | MLLT1 | AlphaScreen | 140[7][8] | - |
| MLLT3 | AlphaScreen | 160[7][8] | - |
Table 2: Cellular Target Engagement
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | NanoBRET | HEK293T | - |
| CETSA | MV4;11 | Stabilizes MLLT1[1] | |
| FRAP | U2OS | Reduces recovery half-life[1] | |
| This compound-N (Negative Control) | NanoBRET | - | 5.8[1] |
| NVS-MLLT-1 | NanoBRET | - | 0.5[4] |
| PFI-6 | NanoBRET | - | Cellular engagement confirmed[9] |
Key Experimental Validation Methods
Several orthogonal methods are employed to robustly validate the on-target mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Figure 1: CETSA experimental workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Figure 2: NanoBRET experimental workflow.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is used to confirm the direct interaction of this compound with MLLT1/3 and to identify the protein complex components.
References
- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. eubopen.org [eubopen.org]
- 10. benchchem.com [benchchem.com]
- 11. CETSA [cetsa.org]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 13. NanoBRET® Nano-Glo® Detection Systems [promega.com]
A Researcher's Guide to the MLLT1/3 Chemical Probe SGC-iMLLT and its Negative Control SGC-iMLLT-N
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the MLLT1/3 chemical probe SGC-iMLLT and its corresponding negative control, this compound-N. This document outlines their performance, supporting experimental data, and detailed protocols for key assays, enabling informed decisions in experimental design.
The MLLT1 (myeloid/lymphoid or mixed-lineage leukemia; translocated to, 1), also known as ENL or YEATS1, and its paralog MLLT3 (AF9 or YEATS3) are critical components of the super elongation complex (SEC).[1] This complex plays a pivotal role in regulating gene expression by releasing paused RNA Polymerase II, a process essential for the transcription of key proto-oncogenes like MYC and HOX genes.[1] The YEATS domain of MLLT1/3 recognizes acetylated and crotonylated lysine residues on histones, linking epigenetic marks to active transcription.[2] Dysregulation of MLLT1/3 function is strongly implicated in the development of acute myeloid leukemia (AML) and other cancers, making them attractive targets for therapeutic intervention.[1][3]
This compound is a potent and selective chemical probe that inhibits the interaction between the YEATS domain of MLLT1/3 and acetylated histones.[4] To ensure that observed biological effects are due to the inhibition of MLLT1/3 and not off-target activities, a stereoisomer, this compound-N, was developed as a negative control.[4] This guide provides a detailed comparison of these two compounds.
Performance Comparison: this compound vs. This compound-N
The efficacy and selectivity of this compound and the inactivity of its negative control, this compound-N, have been demonstrated across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assays | This compound | This compound-N | Reference |
| AlphaScreen IC50 (MLLT1) | 2.1 µM (initial hit) | Not reported | [4] |
| Isothermal Titration Calorimetry (ITC) Kd (MLLT1) | 113 nM | Not tested | |
| Isothermal Titration Calorimetry (ITC) Kd (MLLT3) | 103 nM | Not tested |
| Cellular Assays | This compound | This compound-N | Reference |
| NanoBRET IC50 (MLLT3) | 0.4 µM | 5.8 µM | [4] |
| Cellular Thermal Shift Assay (CETSA) | Stabilizes MLLT1 | No stabilization up to 10 µM | [4] |
| Fluorescence Recovery After Photobleaching (FRAP) | Decreases MLLT1/3 recovery half-life | No significant effect | [4] |
Alternative Probes for MLLT1/3
For orthogonal validation of experimental findings, other chemical probes targeting MLLT1/3 are available.
| Probe | Negative Control | AlphaScreen IC50 (MLLT1) | AlphaScreen IC50 (MLLT3) | NanoBRET IC50 (MLLT3) | Reference |
| NVS-MLLT-1 | NVS-MLLT-C | 0.15 µM | 0.254 µM | 0.5 µM | [5] |
| PFI-6 | PFI-6N | 140 nM | 160 nM | 0.76 µM | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of results.
AlphaScreen Assay for MLLT1/3 Inhibition
This assay is used to measure the ability of a compound to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.
Materials:
-
His-tagged MLLT1 or MLLT3 YEATS domain
-
Biotinylated H3K9ac peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM DTT, 0.05% Tween-20, 25 mM NaCl
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound, this compound-N, or other test compounds in DMSO.
-
In a 384-well plate, add the test compounds.
-
Add His-tagged MLLT1 or MLLT3 protein and biotinylated H3K9ac peptide to the wells. Optimal concentrations should be determined empirically but are typically in the range of 25-200 nM.[3]
-
Incubate the plate at room temperature for 1 hour.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the engagement of a compound with its target protein.
Materials:
-
HEK293 cells
-
Plasmid encoding MLLT1 or MLLT3 fused to NanoLuc® luciferase
-
NanoBRET™ tracer for MLLT1/3
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
Procedure:
-
Transfect HEK293 cells with the MLLT1/3-NanoLuc® fusion plasmid.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Dispense the cell suspension into a 96-well plate.
-
Add serial dilutions of this compound, this compound-N, or other test compounds to the wells.
-
Add the NanoBRET™ tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer equipped with 450 nm and 610 nm filters.[5][8]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently tagged proteins within a living cell, which can be altered by drug binding.[9]
Materials:
-
U2OS cells
-
Plasmid encoding GFP-tagged MLLT1 or MLLT3
-
Confocal microscope with a high-power laser for photobleaching
Procedure:
-
Transfect U2OS cells with the GFP-MLLT1/3 plasmid.
-
Treat the cells with this compound, this compound-N, or DMSO for 24 hours.
-
Identify a region of interest (ROI) within the nucleus of a cell expressing the GFP-fusion protein.
-
Acquire a pre-bleach image of the ROI.
-
Photobleach the ROI using a high-intensity laser pulse.
-
Acquire a time-series of images of the ROI to monitor the recovery of fluorescence.
-
Analyze the fluorescence recovery curve to determine the half-life of recovery (t½) and the mobile fraction of the protein.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[11]
Materials:
-
MV4;11 cells
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Antibody against MLLT1
-
Western blotting equipment
Procedure:
-
Treat MV4;11 cells with this compound, this compound-N, or DMSO for 1 hour.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble MLLT1 in each sample by Western blotting.
-
Quantify the band intensities to determine the melting curve of MLLT1 in the presence and absence of the compounds.
Visualizing Mechanisms and Workflows
Caption: MLLT1/ENL signaling in transcriptional elongation.
Caption: Workflow for using this compound and this compound-N.
Caption: Comparison of target engagement mechanisms.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PFI-6 | Structural Genomics Consortium [thesgc.org]
- 7. eubopen.org [eubopen.org]
- 8. benchchem.com [benchchem.com]
- 9. Using FRAP and mathematical modeling to determine the in vivo kinetics of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FRAP and kinetic modeling in the analysis of nuclear protein dynamics: what do we really know? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comprehensive selectivity profiling of SGC-iMLLT against other epigenetic targets
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of SGC-iMLLT's performance against other epigenetic targets, supported by experimental data and detailed methodologies.
This compound is a potent and selective chemical probe for the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1] These proteins are critical readers of histone acyl-lysine modifications and are implicated in the development of certain cancers, particularly acute leukemia.[2][3] The selectivity of a chemical probe is paramount for its utility in accurately dissecting cellular biology and for its potential as a therapeutic agent. This guide summarizes the comprehensive selectivity profiling of this compound against a panel of other epigenetic targets.
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary targets and a range of other epigenetic reader domains. The data clearly demonstrates the high selectivity of this compound for MLLT1 and MLLT3.
| Target | Target Class | Assay Type | IC50 (µM) | Kd (µM) | Notes |
| MLLT1 (ENL) | YEATS Domain | AlphaScreen | 0.26[4][5] | 0.129[4] | Primary Target |
| MLLT3 (AF9) | YEATS Domain | AlphaScreen | - | 0.077[4] | Primary Target |
| YEATS2 | YEATS Domain | AlphaScreen | >10 | - | Excellent selectivity over other YEATS domains. |
| YEATS4 | YEATS Domain | AlphaScreen | >10 | - | Excellent selectivity over other YEATS domains. |
| BRD4 (I) | Bromodomain | AlphaScreen | >10 | - | No inhibition observed at 10 µM. |
| CBP | Bromodomain | AlphaScreen | >10 | - | No inhibition observed at 10 µM. |
| TAF1 | Bromodomain | AlphaScreen | >10 | - | No inhibition observed at 10 µM. |
| CECR2 | Bromodomain | AlphaScreen | >10 | - | No inhibition observed at 10 µM. |
| FALZ | Bromodomain | AlphaScreen | >10 | - | No inhibition observed at 10 µM. |
| 48 Bromodomains | Bromodomain | Thermal Shift Assay | No activity at 50 µM | - | Broad panel screening confirms high selectivity. |
Experimental Methodologies
The selectivity of this compound was established using a variety of robust biochemical and cellular assays. The general principles of these key experimental protocols are outlined below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the disruption of protein-protein interactions. In the context of this compound, it was used to quantify the inhibition of the interaction between the MLLT1/3 YEATS domain and acetylated histone peptides.
Workflow:
-
Component Incubation: Biotinylated histone peptides are attached to streptavidin-coated donor beads, while GST-tagged YEATS domains are bound to anti-GST coated acceptor beads.
-
Proximity-Based Signal: In the absence of an inhibitor, the interaction between the YEATS domain and the histone peptide brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Inhibitor Action: this compound competes with the histone peptide for binding to the YEATS domain. This disrupts the interaction, separating the donor and acceptor beads and leading to a decrease in the AlphaScreen signal.
-
Data Analysis: The IC50 value is determined by measuring the concentration of this compound required to reduce the AlphaScreen signal by 50%.
AlphaScreen Assay Workflow for this compound
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Workflow:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (MLLT1 or MLLT3) remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cellular Thermal Shift Assay (CETSA) Workflow
MLLT1/3 Signaling Pathway in Leukemia
MLLT1 (ENL) and MLLT3 (AF9) are components of large transcriptional regulatory complexes. In certain types of leukemia, chromosomal translocations lead to the fusion of the MLL gene with partners like MLLT1 or MLLT3. These fusion proteins aberrantly recruit transcriptional machinery, such as the DOT1L complex and the Super Elongation Complex (SEC), to target genes, leading to their overexpression and driving leukemogenesis. This compound, by inhibiting the YEATS domain of MLLT1/3, disrupts the interaction with acetylated histones, thereby preventing the recruitment of these complexes and the subsequent pathogenic gene expression.
Role of MLLT1/3 in Leukemogenesis and Inhibition by this compound
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AF9(MLLT3) Function in Leukemia and Normal Hematopoiesis - John Bushweller [grantome.com]
- 4. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGC-iMLLT and NVS-MLLT-1 in Cellular Assays
A detailed guide for researchers, scientists, and drug development professionals on the cellular performance of two key chemical probes for the MLLT1/3 YEATS domains.
This guide provides an objective, data-driven comparison of SGC-iMLLT and NVS-MLLT-1, two widely used inhibitors of the YEATS domain-containing proteins MLLT1 (ENL) and MLLT3 (AF9). Dysregulation of these epigenetic readers is implicated in various cancers, including acute myeloid leukemia (AML), making small molecule inhibitors crucial tools for research and therapeutic development.[1] NVS-MLLT-1 was developed as a successor to this compound, with the goal of improved cellular activity.[2] This guide summarizes their performance in key cellular assays, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available biochemical and cellular assay data for this compound and NVS-MLLT-1, allowing for a direct comparison of their potency and binding affinity.
Table 1: Biochemical Assay Performance
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) |
| This compound | MLLT1 YD | AlphaScreen | 0.26[1][3][4] | 0.129 (ITC)[3][4][5] |
| MLLT3 YD | - | 0.471[6] | 0.077 (ITC)[3][4][5] | |
| NVS-MLLT-1 | MLLT1 | TR-FRET | 0.15[2][7] | 0.109 (ITC)[7] |
| MLLT3 | TR-FRET | 0.254[2][7] | - |
Table 2: Cellular Assay Performance
| Compound | Assay Type | Cell Line | Target | IC50 (µM) |
| This compound | NanoBRET | HEK293 | MLLT3-H3.3 interaction | 0.4[5] |
| Anti-proliferation | MV4-11 | - | 35 | |
| NVS-MLLT-1 | NanoBRET | HEK293 | MLLT1/3 | 0.5 (±0.12)[2][7] |
Experimental Protocols
Detailed methodologies for the key cellular assays cited are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the ability of a compound to disrupt the interaction between a target protein and its binding partner within living cells.
-
Cell Line: HEK293 cells.
-
Transfection: Cells are co-transfected with plasmids encoding for the target protein fused to NanoLuc® luciferase (the energy donor) and the interacting partner fused to HaloTag® (the energy acceptor). For MLLT3 assays, an N-terminal NanoLuciferase fusion of MLLT3 and a C-terminal HaloTag-Histone 3.3 were used at a 1:10 ratio.[2]
-
Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of the test compound (this compound or NVS-MLLT-1). Assays are often performed in the presence of 2.5 µM suberoylanilide hydroxamic acid (SAHA) to increase histone acetylation.[1][2]
-
Lysis and Detection: After a 24-hour incubation with the compound, cells are lysed, and the NanoBRET™ signal is measured on a plate reader capable of detecting both the donor and acceptor emission wavelengths. The ratio of the acceptor to donor signal is calculated, and IC50 values are determined from the dose-response curves.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the dynamics of fluorescently-labeled proteins in live cells, providing insights into target engagement by observing changes in protein mobility.
-
Cell Line: Not explicitly stated, but likely a human cell line such as HEK293 or U2OS.
-
Transfection: Cells are transfected with plasmids encoding for GFP-tagged MLLT1 or MLLT3.
-
Compound Treatment: Cells are incubated with the test compound. To enhance the interaction of MLLT1/3 with chromatin, cells can be pre-incubated with the HDAC inhibitor SAHA (2.5 µM).[1]
-
Photobleaching and Imaging: A specific region of the cell nucleus is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy.
-
Data Analysis: The half-maximal recovery time (t½) is calculated. A decrease in t½ upon compound treatment suggests that the inhibitor is displacing the GFP-tagged protein from less mobile chromatin-bound complexes.[1] For instance, this compound treatment significantly decreased the t½ for both MLLT1 and MLLT3.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Line: MV4;11 cells for endogenous MLLT1.[1]
-
Compound Treatment: Cells are incubated with the test compound or DMSO as a control.
-
Heat Treatment: The cell suspension is heated to a range of temperatures.
-
Lysis and Protein Quantification: After heating, cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation. The amount of soluble target protein (MLLT1) at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. This compound was shown to stabilize endogenous MLLT1 in MV4;11 cells.[1]
Mandatory Visualization
Signaling Pathway of MLLT1/3 in Transcriptional Regulation
Caption: MLLT1/3 signaling in transcriptional regulation.
Experimental Workflow for NanoBRET™ Target Engagement Assay
Caption: NanoBRET™ target engagement assay workflow.
Logical Relationship: Improved Cellular Activity of NVS-MLLT-1
Caption: Development of NVS-MLLT-1 from this compound.
Conclusion
Both this compound and NVS-MLLT-1 are potent and selective inhibitors of the MLLT1 and MLLT3 YEATS domains. The available data indicates that NVS-MLLT-1 demonstrates improved cellular potency as evidenced by its lower NanoBRET IC50 value compared to this compound.[2][5][7] this compound has been shown to modulate the expression of MLLT1/3 target genes, such as MYC and DDN, in leukemia cell lines.[1][5] The choice between these two probes may depend on the specific requirements of the planned experiments, with NVS-MLLT-1 being the preferred tool for studies requiring higher cellular potency. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies on MLLT1/3 biology and for the development of potential therapeutics.
References
- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. labhoo.com [labhoo.com]
- 7. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
Investigating Synergistic Effects of SGC-iMLLT with Other Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of the MLLT1/3 (ENL/AF9) YEATS domains presents a promising therapeutic strategy in oncology, particularly for cancers dependent on the super-elongation complex (SEC), such as acute myeloid leukemia (AML). SGC-iMLLT, a first-in-class chemical probe, potently and selectively inhibits the interaction between MLLT1/3 and acetylated histones. While preclinical studies have established the rationale for MLLT1/3 inhibition as a monotherapy, its potential in combination with other anti-cancer agents to achieve synergistic effects and overcome resistance is a critical area of investigation.
This guide provides a comparative analysis of the potential synergistic effects of this compound with other anti-cancer drugs. Due to the limited availability of published data on this compound in combination therapies, this guide will present a detailed analysis of highly relevant preclinical studies involving inhibitors of closely related epigenetic pathways. Specifically, we will focus on the well-documented synergy between DOT1L inhibitors and menin inhibitors in KMT2A-rearranged (MLL-r) acute leukemia, a context where MLLT1/3 plays a crucial role. This serves as a strong surrogate to project the potential synergistic interactions of this compound.
Synergistic Potential: MLLT1/3 Inhibition in the Context of Epigenetic Regulation
This compound functions by disrupting the "reader" activity of the MLLT1/3 YEATS domains, which recognize acetylated lysine residues on histones, a key step in transcriptional elongation. This mechanism is intrinsically linked to other epigenetic regulatory pathways that are often dysregulated in cancer. The most promising combinations for this compound are therefore hypothesized to be with inhibitors of other components of the transcriptional machinery or with drugs that target parallel survival pathways.
Key potential synergistic partners for this compound include:
-
Menin Inhibitors: Menin is a critical scaffold protein that interacts with KMT2A (MLL) fusion proteins in MLL-r leukemias, tethering them to chromatin and enabling their oncogenic activity.
-
BET (Bromodomain and Extra-Terminal domain) Inhibitors: BET proteins are also "readers" of acetylated histones and are crucial for the transcription of key oncogenes like MYC.
-
BCL-2 Inhibitors (e.g., Venetoclax): These drugs induce apoptosis and have shown synergy with various targeted agents in hematological malignancies.
Case Study: Synergy of a DOT1L Inhibitor and a Menin Inhibitor in KMT2A-Rearranged Leukemia
A landmark study by Kuntimaddi et al. (2023) demonstrated significant synergy between the DOT1L inhibitor pinometostat (EPZ-5676) and the menin inhibitor revumenib (SNDX-5613) in preclinical models of KMT2A-rearranged acute lymphoblastic leukemia (ALL).[1] This combination is highly relevant as DOT1L and MLLT1/3 are both involved in the regulation of transcriptional elongation driven by KMT2A fusion proteins.
Quantitative Data Summary
The study employed the Zero Interaction Potency (ZIP) model to quantify synergy, where a score greater than zero indicates a synergistic effect.
| Cell Line | Drug Combination | Key Findings | Synergy Score (ZIP) | Reference |
| SEM (KMT2A-AFF1 ALL) | Pinometostat + Revumenib | Significant reduction in cell viability compared to single agents. | >10 (Strong Synergy) | [1] |
| RS4;11 (KMT2A-AFF1 ALL) | Pinometostat + Revumenib | Enhanced induction of apoptosis and cell differentiation. | >10 (Strong Synergy) | [1] |
Experimental Protocols
Cell Viability Assays:
-
Cell Lines: SEM and RS4;11 human KMT2A-rearranged ALL cell lines.
-
Method: Cells were seeded in 96-well plates and treated with a dose matrix of pinometostat and revumenib for 72 hours.
-
Readout: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Synergy was calculated using the SynergyFinder web application, applying the ZIP model.[1]
Apoptosis Assays:
-
Method: Cells were treated with single agents or the combination for 48 hours.
-
Readout: Apoptosis was measured by flow cytometry after staining with Annexin V and Propidium Iodide.[1]
Visualizing the Pathways and Workflows
Signaling Pathway of KMT2A-Fusion Driven Transcription and Points of Inhibition
Caption: KMT2A-fusion protein recruits a complex of epigenetic regulators to drive oncogenic transcription.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Conclusion and Future Directions
The inhibition of MLLT1/3 YEATS domains by this compound represents a targeted approach to disrupt oncogenic transcription. While direct evidence for the synergistic effects of this compound in combination with other anti-cancer drugs is still emerging, the strong preclinical rationale and the compelling data from studies on closely related epigenetic modulators, such as DOT1L and menin inhibitors, provide a solid foundation for future investigations.
The synergistic blockade of multiple nodes within the KMT2A-fusion protein complex, as demonstrated by the combination of DOT1L and menin inhibitors, strongly suggests that a similar or even more potent synergy could be achieved by combining this compound with menin inhibitors.[1] Furthermore, given the interplay between different epigenetic "readers," the combination of this compound with BET inhibitors warrants thorough investigation.
Future studies should focus on generating robust preclinical data for this compound in combination with these and other targeted agents. This will require:
-
Comprehensive in vitro screening across a panel of relevant cancer cell lines to identify and quantify synergistic interactions.
-
In vivo studies in appropriate animal models to validate the efficacy and safety of promising combinations.
-
Mechanistic studies to elucidate the precise molecular basis of the observed synergies.
Such data will be instrumental in guiding the clinical development of this compound-based combination therapies, with the ultimate goal of improving outcomes for patients with cancers driven by dysregulated transcriptional elongation.
References
Unveiling On-Target Effects: A Comparative Guide to SGC-iMLLT and MLLT1/3 Genetic Knockdown
A critical aspect of utilizing chemical probes in biomedical research is the rigorous validation of their on-target specificity. This guide provides a direct comparison between the pharmacological inhibition of MLLT1 (ENL) and MLLT3 (AF9) using the chemical probe SGC-iMLLT and the effects observed via genetic knockdown of these key epigenetic readers. The data presented here, derived from studies in acute myeloid leukemia (AML) models, serves to cross-validate the biological consequences of MLLT1/3 inhibition, offering researchers a clear benchmark for their own investigations.
MLLT1 and MLLT3 are members of the YEATS domain family of proteins, which recognize and bind to acetylated and crotonylated lysine residues on histones.[1] This interaction is crucial for the recruitment of transcriptional machinery, such as the Super Elongation Complex (SEC), to chromatin, thereby promoting the expression of key oncogenes like MYC.[1][2] The chemical probe this compound was developed as a potent and selective small molecule inhibitor that competitively binds to the YEATS domains of MLLT1 and MLLT3, disrupting their ability to read histone marks.[3] Genetic knockdown, through techniques like CRISPR-Cas9 or shRNA, achieves a similar outcome by reducing the total cellular protein levels of MLLT1 and MLLT3.
This guide summarizes the comparative effects on gene expression and cellular phenotype, provides detailed experimental protocols for both methodologies, and illustrates the underlying molecular pathways.
Quantitative Comparison of Effects
To validate that this compound phenocopies genetic loss of its targets, the effects of the chemical probe on the expression of known MLLT1-regulated genes were compared to data from MLLT1 knockdown and knockout experiments in the MV4;11 AML cell line. The results demonstrate a consistent pattern of gene regulation, confirming the on-target action of this compound.
Table 1: Comparison of Gene Expression Changes in MV4;11 Cells
| Gene Target | Pharmacological Inhibition (this compound, 1µM) | Genetic Knockdown/Out (CRISPR/shRNA) | Overlapping Effect |
| MYC | Reduction in expression | Suppression of expression | Consistent Downregulation |
| DDN | Reduction in expression | Downregulated | Consistent Downregulation |
| CD86 | Increase in expression | Upregulated | Consistent Upregulation |
| MPO | No significant change | Downregulated | Partial Overlap |
| CTSG | No significant change | Downregulated | Partial Overlap |
Data synthesized from Moustakim et al. (2018), which references knockdown data from Gao et al. (2018) and Chen et al. (2017).[1][2][4]
Table 2: Comparison of Phenotypic Effects in AML Cell Lines
| Phenotypic Outcome | Pharmacological Inhibition (this compound) | Genetic Knockdown/Degradation (CRISPR/shRNA/dTAG) | Overlapping Effect |
| Cell Growth/Proliferation | Potent inhibition of AML cell line growth (e.g., MV4;11, MOLM-13) | Suppression of leukemia growth and impaired clonogenic potential | Consistent Growth Inhibition |
| Cell Differentiation | Not explicitly detailed | Increased terminal myeloid differentiation (e.g., increased CD11b expression) | Consistent with anti-leukemic phenotype |
Data synthesized from studies including Gao et al. (2018) and Chen et al. (2017).[1][4]
Visualizing the Mechanisms
The following diagrams illustrate the molecular pathway targeted by both this compound and genetic knockdown, as well as a typical experimental workflow for their comparison.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Protocol 1: this compound Treatment of AML Cells
-
Cell Culture: MV4;11 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. For experiments, the stock is diluted in culture medium to a final concentration (e.g., 1 µM). A vehicle control using an equivalent concentration of DMSO is prepared in parallel.
-
Treatment: Cells are seeded at a density of 0.5 x 10⁶ cells/mL. The medium is replaced with the this compound or vehicle control-containing medium.
-
Incubation: Cells are incubated for the desired time period (e.g., 48-72 hours) before harvesting for downstream analysis.
-
Analysis:
-
Gene Expression: RNA is extracted, and RT-qPCR is performed to quantify the relative expression levels of target genes (MYC, DDN, CD86, etc.), normalized to a housekeeping gene like GAPDH.
-
Cell Viability: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Protocol 2: Lentiviral shRNA-Mediated Knockdown of MLLT1
This protocol is based on methodologies frequently used for stable gene knockdown in suspension cell lines like MV4;11.[5]
-
Vector and Virus Production:
-
shRNA sequences targeting MLLT1 (and a non-targeting scramble control) are cloned into a lentiviral vector (e.g., pLKO.1-puro).
-
HEK293T cells are co-transfected with the shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
The supernatant containing lentiviral particles is harvested 48 and 72 hours post-transfection and filtered.
-
-
Transduction of MV4;11 Cells:
-
MV4;11 cells are seeded at 1 x 10⁶ cells/well in a 6-well plate.
-
Polybrene (final concentration of 8 µg/mL) is added to the cells to enhance transduction efficiency.
-
The desired amount of lentiviral supernatant is added to the cells.
-
The plate is centrifuged (spinfection) for 90 minutes at ~900 x g at 37°C to facilitate viral entry.
-
Cells are incubated overnight.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, the medium is replaced with fresh medium containing a selection agent (e.g., puromycin at 2-5 µg/mL). The optimal concentration should be determined by a kill curve.
-
The selective medium is replaced every 3-4 days until non-transduced cells are eliminated and resistant colonies emerge.
-
-
Validation of Knockdown:
-
Resistant cell populations are expanded.
-
Knockdown efficiency is validated at the protein level via Western Blot analysis using an anti-MLLT1/ENL antibody and at the mRNA level via RT-qPCR.
-
Conclusion
References
- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
SGC-iMLLT: A Comparative Performance Analysis Against Novel MLLT1/3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SGC-iMLLT's Performance with Emerging Alternatives, Supported by Experimental Data.
The inhibition of the MLLT1 (ENL) and MLLT3 (AF9) proteins, critical components of the super elongation complex (SEC), has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) and other cancers. This compound, a first-in-class chemical probe, has been instrumental in validating the YEATS domain of MLLT1/3 as a druggable target. This guide provides a comprehensive performance benchmark of this compound against novel MLLT1/3 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Snapshot: this compound vs. Novel Inhibitors
The following tables summarize the quantitative performance data for this compound and its more recently developed counterparts, TDI-11055 and SR-C-107 (R).
| Inhibitor | Target(s) | IC50 (µM)¹ | Kd (µM)² | Cellular Activity (CC50/IC50 in µM)³ |
| This compound | MLLT1/3 YEATS Domain | 0.26 (MLLT1 YD) | 0.129 (MLLT1 YD), 0.077 (MLLT3 YD) | Not widely reported in a directly comparable format |
| TDI-11055 | MLLT1/3 YEATS Domain | ~0.035 (ENL YD) | 0.119 (ENL YD) | MV4;11: ~0.1, MOLM-13: ~0.05 |
| SR-C-107 (R) | MLLT1/3 YEATS Domain | Not available | Not available | MV4;11: 0.81 ± 0.15, MOLM-13: 1.25 ± 0.18 |
¹IC50 values represent the concentration of the inhibitor required to reduce the binding of MLLT1/3 to an acetylated histone peptide by 50% in a biochemical assay, typically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). ²Kd (dissociation constant) values indicate the binding affinity of the inhibitor to the target protein, as measured by Isothermal Titration Calorimetry (ITC). A lower Kd value signifies a stronger binding affinity. ³Cellular activity is represented by the half-maximal cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) in leukemia cell lines, commonly determined by a cell viability assay such as the MTT assay.
The MLLT1/3 Signaling Pathway in Acute Myeloid Leukemia
MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation. In certain types of acute myeloid leukemia (AML), particularly those with MLL rearrangements or NPM1 mutations, the SEC is hijacked to drive the expression of oncogenes like MYC. MLLT1/3 use their YEATS domains to recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the SEC to chromatin and activating gene transcription. Inhibitors like this compound, TDI-11055, and SR-C-107 (R) competitively bind to the YEATS domain, preventing this interaction and subsequently suppressing oncogenic gene expression.
Caption: MLLT1/3 signaling pathway and points of inhibition.
Experimental Methodologies
Detailed protocols for the key assays used to evaluate the performance of this compound and novel MLLT1/3 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.
Experimental Workflow:
Caption: Workflow for a TR-FRET based IC50 determination assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a stock solution of the purified His-tagged MLLT1 or MLLT3 YEATS domain in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Prepare a stock solution of the biotinylated H3K9ac peptide.
-
Prepare stock solutions of the Europium-labeled anti-His antibody and streptavidin-allophycocyanin (SA-APC).
-
Serially dilute the test inhibitors in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure :
-
In a 384-well low-volume black plate, add the diluted inhibitors.
-
Add the MLLT1/3 protein to a final concentration in the low nanomolar range.
-
Add the biotinylated H3K9ac peptide to a final concentration near its Kd for the YEATS domain.
-
Add the Europium-labeled anti-His antibody and SA-APC.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratiometric TR-FRET signal (Acceptor/Donor).
-
Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat changes associated with the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd).
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Protocol:
-
Sample Preparation :
-
Dialyze the purified MLLT1/3 protein against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) overnight to ensure buffer matching.
-
Dissolve the inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment :
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (typically 10-20 µM) into the sample cell.
-
Load the inhibitor solution (typically 100-200 µM) into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis :
-
Integrate the raw ITC data to determine the heat change for each injection.
-
Perform a control titration of the inhibitor into the buffer to determine the heat of dilution, which is then subtracted from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding) using the analysis software to obtain the thermodynamic parameters (Kd, n, ΔH).
-
MTT Cell Viability Assay for Cellular Activity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Detailed Protocol:
-
Cell Seeding :
-
Culture leukemia cell lines (e.g., MV4;11, MOLM-13) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of the inhibitors in the culture medium.
-
Add the diluted inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Reading :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from the readings.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50/IC50 value.
-
Conclusion
This compound has been a pivotal tool in establishing the therapeutic potential of targeting the MLLT1/3 YEATS domain. However, the development of novel inhibitors such as TDI-11055 demonstrates significant advancements in potency and cellular efficacy. While SR-C-107 (R) also shows promising cellular activity, further biochemical characterization is needed for a complete comparison. The data and protocols presented in this guide offer a framework for the objective evaluation of these and future MLLT1/3 inhibitors, aiding researchers in the selection of the most appropriate compounds for their studies and in the continued development of targeted therapies for leukemia and other cancers.
Safety Operating Guide
Proper Disposal of SGC-iMLLT: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of SGC-iMLLT, a potent and selective inhibitor of MLLT1/3-histone interactions. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and associated hazards. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling solid chemical compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound to minimize exposure risk.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | Prevents skin contact |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes |
| Lab Coat | Standard laboratory coat | Protects skin and clothing |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Prevents inhalation of fine particles |
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: This should be treated as solid chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must also be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled liquid waste container. Do not dispose of solutions down the drain.
2. Waste Containment:
-
Solid Waste: Collect all solid waste, including unused product and contaminated materials, in a clearly labeled, sealable hazardous waste container. A dedicated container for this compound waste is recommended to avoid accidental mixing with incompatible chemicals.
-
Liquid Waste: Use a designated, leak-proof container for all liquid waste containing this compound. Ensure the container is compatible with the solvent used to dissolve the compound.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: 2255338-25-9.[1]
-
Indicate the approximate amount of waste in the container.
-
Include the date when the first item of waste was placed in the container.
4. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your EHS office.
2. Control the Spill:
-
For a small, manageable spill of solid this compound:
-
Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.
-
Do not use water to clean up the initial spill as this may increase the area of contamination.
-
3. Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.
4. Reporting:
-
Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Logical flow for responding to a spill of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
Essential Safety and Handling of SGC-iMLLT: A Guide for Researchers
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling SGC-iMLLT. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This compound is a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1 and MLLT3, and as a research chemical, it is intended for laboratory use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety glasses | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact. Inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or fume hood | A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of generating dust or aerosols. |
Operational Plan: Step-by-Step Handling & Disposal
Storage and Stability:
This compound should be stored at -20°C and is stable for at least four years under these conditions.[1] It is shipped at room temperature in the continental US.[1]
Handling Procedures:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: When handling the solid form or preparing solutions, exercise caution to avoid the generation of dust or aerosols.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.
Mechanism of Action and Experimental Workflow
This compound functions as a chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9) and acetylated histone tails. This inhibition disrupts the recruitment of key protein complexes involved in gene transcription, ultimately affecting the expression of oncogenes.
Below are diagrams illustrating the signaling pathway of MLLT1/3 and a typical experimental workflow for studying the effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
